molecular formula C18H17Cl2NO5 B1666391 A-49816 CAS No. 78235-72-0

A-49816

货号: B1666391
CAS 编号: 78235-72-0
分子量: 398.2 g/mol
InChI 键: KWDSYQYCWWCCAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure given in first source

属性

CAS 编号

78235-72-0

分子式

C18H17Cl2NO5

分子量

398.2 g/mol

IUPAC 名称

ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate

InChI

InChI=1S/C18H17Cl2NO5/c1-2-25-15(23)9-26-14-6-4-12(16(19)17(14)20)18(24)10-3-5-13(22)11(7-10)8-21/h3-7,22H,2,8-9,21H2,1H3

InChI 键

KWDSYQYCWWCCAV-UHFFFAOYSA-N

规范 SMILES

CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CN)Cl)Cl

外观

Solid powder

其他CAS编号

78235-72-0

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

(2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)ethyl ester
A 49816
A-49816
acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester
ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate

产品来源

United States

Foundational & Exploratory

Y-27632: A Potent and Selective ROCK Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of Y-27632, a well-characterized and widely used selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of targeting the ROCK signaling pathway.

Introduction to ROCK and the Therapeutic Potential of its Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, motility, proliferation, and apoptosis.[1][2] Dysregulation of this pathway has been implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making ROCK an attractive target for therapeutic intervention.

Y-27632 is a cell-permeable, ATP-competitive small molecule inhibitor of both ROCK isoforms. Its high potency and selectivity have made it an invaluable tool for elucidating the physiological and pathological roles of the ROCK signaling cascade. Furthermore, its demonstrated efficacy in various preclinical models has paved the way for the clinical development of ROCK inhibitors for a multitude of diseases.

Biochemical and Pharmacological Profile of Y-27632

Y-27632 exhibits high affinity for the ATP-binding site of ROCK1 and ROCK2, leading to the inhibition of their kinase activity. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) have been determined in various studies, highlighting its potency.

Table 1: In Vitro Inhibitory Activity of Y-27632 against ROCK Kinases
TargetInhibition MetricValue (nM)Reference(s)
ROCK1 (p160ROCK)Ki140 - 220[2][3]
ROCK2Ki300[1][3]
ROCK1IC50348[2]
ROCK2IC50249[2]
Table 2: Selectivity Profile of Y-27632 against Other Kinases

Y-27632 demonstrates significant selectivity for ROCK kinases over other related kinases, although at higher concentrations, off-target effects can be observed.

KinaseInhibition MetricValue (µM)Reference(s)
Protein Kinase N (PKN)Ki3.1[1]
Citron KinaseKi5.3[1]
Protein Kinase Cα (PKCα)Ki73[1]
Protein Kinase A (PKA)Ki25[1][2]
Myosin Light Chain Kinase (MLCK)Ki>250[2]

Key Signaling Pathways Modulated by Y-27632

Y-27632 exerts its cellular effects by inhibiting the phosphorylation of downstream ROCK substrates. This leads to the modulation of several key signaling cascades that regulate the actin cytoskeleton and cell contractility.

ROCK_Signaling_Pathway RhoA_GTP RhoA-GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates Y27632 Y-27632 Y27632->ROCK Inhibits pMLC Phospho-MLC MLC_Phosphatase->pMLC Dephosphorylates MLC->pMLC Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation pMLC->Actomyosin_Contraction Cofilin Cofilin LIMK->Cofilin Phosphorylates Actin_Polymerization Actin Polymerization & Stabilization Cofilin->Actin_Polymerization Promotes Depolymerization pCofilin Phospho-Cofilin (Inactive) pCofilin->Actin_Polymerization Inhibits Depolymerization

Figure 1: Simplified ROCK Signaling Pathway and the inhibitory action of Y-27632.

Detailed Experimental Methodologies

The following sections provide detailed protocols for key experiments commonly used to characterize the activity of ROCK inhibitors like Y-27632.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of Y-27632 to inhibit the enzymatic activity of purified ROCK protein.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1)

  • ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, unlabeled ATP)

  • Y-27632 stock solution (in DMSO or water)

  • Phosphocellulose paper or ELISA-based detection system

  • Scintillation counter or plate reader

Procedure:

  • Prepare serial dilutions of Y-27632 in kinase buffer.

  • In a microtiter plate, add the ROCK enzyme, substrate, and the diluted Y-27632 or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Quantify the incorporation of phosphate (B84403) into the substrate using a scintillation counter or an ELISA-based method with a phospho-specific antibody.

  • Calculate the percentage of inhibition for each Y-27632 concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Assay: Inhibition of Stress Fiber Formation

This assay visually assesses the effect of Y-27632 on the actin cytoskeleton in cultured cells.

Materials:

  • Adherent cell line (e.g., Swiss 3T3 fibroblasts)

  • Cell culture medium and supplements

  • Y-27632 stock solution

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow overnight.

  • Treat the cells with various concentrations of Y-27632 (typically 1-10 µM) or vehicle control for a specified duration (e.g., 1-2 hours).

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Stain the F-actin stress fibers with fluorescently labeled phalloidin for 20-30 minutes.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Assess the disruption of stress fibers in Y-27632-treated cells compared to the control group.

Experimental_Workflow_Stress_Fiber_Assay Start Start: Seed Cells on Coverslips Incubate Incubate Overnight Start->Incubate Treat Treat with Y-27632 or Vehicle Incubate->Treat Wash1 Wash with PBS Treat->Wash1 Fix Fix with 4% PFA Wash1->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Stain Stain with Fluorescent Phalloidin & DAPI Permeabilize->Stain Mount Mount Coverslips Stain->Mount Visualize Visualize by Fluorescence Microscopy Mount->Visualize End End: Assess Stress Fiber Disruption Visualize->End

Figure 2: Workflow for a cell-based stress fiber formation assay.
In Vivo Animal Model: Spontaneously Hypertensive Rats (SHR)

This model is often used to evaluate the antihypertensive effects of ROCK inhibitors.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • Y-27632 formulation for oral or intravenous administration

  • Vehicle control

  • Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

Procedure:

  • Acclimatize the SHR to the housing conditions and blood pressure measurement procedures.

  • Measure the baseline systolic and diastolic blood pressure of each animal.

  • Divide the animals into treatment and control groups.

  • Administer Y-27632 or vehicle to the respective groups via the chosen route (e.g., oral gavage).

  • Monitor blood pressure at multiple time points after administration (e.g., 1, 2, 4, 6, and 24 hours).

  • Analyze the data to determine the effect of Y-27632 on blood pressure compared to the vehicle control group.

  • Statistical analysis (e.g., ANOVA) should be performed to assess the significance of the observed effects.

Applications in Research and Drug Development

Y-27632 has been instrumental in a wide array of research applications, including:

  • Stem Cell Biology: Y-27632 is widely used to enhance the survival of dissociated human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), thereby improving cloning efficiency and cell passage.[4]

  • Neuroscience: Studies have shown that Y-27632 can promote neurite outgrowth and neuronal regeneration, suggesting its potential for treating spinal cord injury and neurodegenerative diseases.[5]

  • Oncology: The role of ROCK in cancer cell migration, invasion, and metastasis is an active area of investigation, with Y-27632 being a key tool in these studies.

  • Cardiovascular Research: The vasorelaxant properties of Y-27632 have been demonstrated in various models of hypertension and vasospasm.[6]

Conclusion

Y-27632 is a potent and selective ROCK inhibitor that has been pivotal in advancing our understanding of the RhoA/ROCK signaling pathway. Its well-defined biochemical profile, coupled with its efficacy in a diverse range of cellular and in vivo models, makes it an indispensable tool for both basic research and the preclinical development of novel therapeutics targeting ROCK. This technical guide provides a foundational understanding of Y-27632's properties and methodologies for its application, serving as a valuable resource for the scientific community.

References

An In-Depth Technical Guide to A-49816: A High-Ceiling Loop Diuretic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-49816, identified chemically as ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate, is a potent, high-ceiling loop diuretic. This technical guide provides a comprehensive overview of its chemical structure, and known properties. Information is based on a foundational clinical trial in healthy human volunteers, which demonstrated its significant diuretic and saluretic effects. This document aims to serve as a core resource for researchers and professionals involved in the development and study of diuretic agents.

Chemical Structure and Properties

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate[1]
Molecular Formula C₁₈H₁₇Cl₂NO₅(Calculated)
Molecular Weight 414.2 g/mol (Calculated)
Hydrogen Bond Donors 2(Calculated)
Hydrogen Bond Acceptors 6(Calculated)
Rotatable Bonds 8(Calculated)
Topological Polar Surface Area 97.9 Ų(Calculated)
LogP (estimated) 3.5(Calculated)

Pharmacological Properties

This compound is a high-ceiling loop diuretic, indicating a dose-dependent increase in diuretic effect up to a certain maximum. Its primary mechanism of action, like other loop diuretics, is the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle.

Pharmacodynamics

A clinical trial involving 18 healthy male volunteers (aged 19 to 40) demonstrated the potent diuretic and saluretic effects of this compound. The study utilized a single-blind, placebo-controlled, randomized design with escalating single doses.[1]

Table 2: Summary of Pharmacodynamic Effects of this compound in Healthy Volunteers [1]

ParameterObservation
Urine Volume Significantly increased following administration.
Sodium Excretion Significantly increased, demonstrating a potent saluretic effect.
Chloride Excretion Significantly increased, consistent with Na-K-2Cl symporter inhibition.
Potassium Excretion Kaluresis (potassium excretion) was not consistently observed at any dose.
Onset of Action Increased urine output and sodium/chloride excretion observed within 2 hours of administration.
Peak Effect Mean rates of urine formation and sodium/chloride excretion peaked at 2-4 hours post-administration.
Duration of Action Effects often remained elevated at the 6-12 hour interval.
Effective Doses Significant diuresis, saluresis, and chloruresis were observed at the highest doses tested: 12.5 mg, 15 mg, and 20 mg.
Mechanism of Action & Signaling Pathway

As a loop diuretic, this compound is believed to exert its effects by inhibiting the Na-K-2Cl symporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions, leading to an increased excretion of these electrolytes and, consequently, water.

loop_diuretic_moa cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Interstitial Fluid This compound This compound NKCC2 Na-K-2Cl Symporter (NKCC2) This compound->NKCC2 Inhibition Na+ Na+ NKCC2->Na+ K+ K+ NKCC2->K+ 2Cl- 2Cl- NKCC2->2Cl- ROMK ROMK Channel K+ Lumen K+ ROMK->K+ Lumen K+ Recycling NaK_ATPase Na+/K+ ATPase Na+ Interstitium Na+ NaK_ATPase->Na+ Interstitium 3 Na+ out Blood Bloodstream Na+ Interstitium->Blood K+ Interstitium K+ K+ Interstitium->NaK_ATPase 2 K+ in Cl- Interstitium Cl- Cl- Interstitium->Blood H2O H2O H2O->Blood

Caption: Proposed Mechanism of Action of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are limited. The following is a summary of the methodology used in the foundational human clinical trial.[1]

Clinical Trial in Healthy Volunteers
  • Study Design: Single-blind, placebo-controlled, randomized trial.

  • Participants: 18 healthy male volunteers, aged 19 to 40 years.

  • Groups: Participants were divided into three groups.

  • Dosing: Each subject received either a placebo or three increasing doses of this compound. A washout period of at least one week was implemented between doses. A total of nine doses ranging from 0.5 mg to 20 mg were administered throughout the study.

  • Data Collection: Urine volume and the excretion of electrolytes (sodium, chloride, potassium) were measured at timed intervals following dosing.

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_dosing Dosing Periods (with washout) cluster_data_collection Data Collection (Timed Intervals) s1 18 Healthy Male Volunteers (19-40 years) r1 Group 1 (n=6) s1->r1 r2 Group 2 (n=6) s1->r2 r3 Group 3 (n=6) s1->r3 d1 Dose 1 (Placebo or this compound) r1->d1 r2->d1 r3->d1 d2 Dose 2 (Placebo or this compound) d1->d2 Washout d3 Dose 3 (Placebo or this compound) d2->d3 Washout c1 Urine Volume Measurement d3->c1 c2 Electrolyte Excretion Analysis (Na+, Cl-, K+) d3->c2

Caption: Workflow of the this compound Clinical Trial.

Conclusion and Future Directions

This compound has demonstrated significant potential as a high-ceiling loop diuretic with a rapid onset of action. The available data from the initial clinical trial in healthy volunteers provides a strong foundation for its pharmacological profile. However, to fully characterize this compound for potential therapeutic applications, further research is warranted. Key areas for future investigation include:

  • Detailed Physicochemical Characterization: Experimental determination of solubility, pKa, and other relevant properties.

  • Comprehensive Pharmacokinetic Studies: Elucidation of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Dose-Response Relationship: More detailed studies to establish a comprehensive dose-response curve and determine the therapeutic index.

  • Preclinical and Clinical Efficacy and Safety Studies: Evaluation of this compound in relevant disease models and patient populations to assess its therapeutic efficacy and long-term safety profile.

  • Elucidation of Specific Molecular Interactions: Further investigation into the binding kinetics and specific interactions of this compound with the Na-K-2Cl symporter.

This technical guide provides a summary of the currently available information on this compound. As new research emerges, this document can be updated to provide a more complete understanding of this promising diuretic agent.

References

Unveiling the Cellular Target of A-49816: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Biological Target: The Na-K-Cl Cotransporter (NKCC)

The principal molecular target of loop diuretics, including A-49816, is the Na-K-Cl cotransporter (NKCC) .[2][3][4][5][6][7][8][9] These integral membrane proteins are responsible for the coupled transport of sodium (Na+), potassium (K+), and chloride (Cl-) ions across the cell membrane.[6][10] There are two main isoforms of this cotransporter:

  • NKCC1: Found in a wide variety of tissues and is considered a "housekeeping" isoform involved in functions like cell volume regulation and secretion.[10]

  • NKCC2: Primarily located in the apical membrane of the thick ascending limb of the loop of Henle in the kidney.[2][3][6][10][11] This isoform is the main target for the diuretic effect of drugs like this compound.[2][3]

By inhibiting NKCC2, loop diuretics block the reabsorption of a significant portion of filtered sodium chloride from the renal tubules back into the bloodstream.[2][3][4][12] This leads to an increase in the excretion of Na+, Cl-, and consequently water, resulting in diuresis.[1][12]

Mechanism of Action at the Cellular Level

This compound, as a loop diuretic, exerts its effect by binding to the NKCC2 cotransporter. This binding is thought to occur at the chloride-binding site, competitively inhibiting the transport of ions.[4] The inhibition of NKCC2 disrupts the normal ion gradient across the apical membrane of the tubular cells.

The following diagram illustrates the mechanism of action of loop diuretics on the Na-K-Cl cotransporter in a renal epithelial cell.

Mechanism of Action of this compound cluster_cell Thick Ascending Limb Epithelial Cell cluster_lumen Tubular Lumen cluster_interstitium Blood (Interstitium) NKCC2 Na-K-Cl Cotransporter (NKCC2) Target of this compound Na_ion NKCC2->Na_ion Na+ K_ion NKCC2->K_ion K+ Cl_ion NKCC2->Cl_ion 2Cl- NaK_ATPase Na+/K+ ATPase K_ion_in NaK_ATPase->K_ion_in K+ Blood_ions Na+ Cl- NaK_ATPase->Blood_ions Na+ ROMK ROMK Channel K_ion_lumen ROMK->K_ion_lumen K+ Na_ion->NaK_ATPase Cl_channel Cl- Channel Cl_ion->Cl_channel Cl- K_ion_in->ROMK Cl_channel->Blood_ions Cl- A49816 This compound A49816->NKCC2 Inhibition Lumen_ions Na+ K+ 2Cl- Lumen_ions->NKCC2 Ion Transport

Caption: Inhibition of the NKCC2 by this compound in the kidney.

Quantitative Data on Target Inhibition

While specific inhibitory constants (e.g., IC50, Ki) for this compound are not available in the reviewed literature, the table below provides example data for other well-characterized loop diuretics acting on the NKCC2 and NKCC1 cotransporters. This illustrates the type of quantitative data that would be generated through the experimental protocols described in the following section.

CompoundTargetAssay TypeIC50 / pIC50Reference
FurosemideRat NKCC286Rb+ uptakepIC50 = 5.15[1]
FurosemideRat NKCC186Rb+ uptakepIC50 = 5.04-5.21[1]
Bumetanide (B1668049)Rat NKCC286Rb+ uptakepIC50 = 6.48[1]
BumetanideRat NKCC186Rb+ uptakepIC50 = 6.47-6.48[1]
PiretanideRat NKCC286Rb+ uptakepIC50 = 5.97[1]
PiretanideRat NKCC186Rb+ uptakepIC50 = 5.99-6.29[1]

pIC50 is the negative logarithm of the IC50 value.

Experimental Protocols for Studying NKCC2 Inhibition

The functional activity of NKCC2 and its inhibition by compounds like this compound can be assessed using several established experimental protocols. The two primary methods involve measuring the uptake of radioactive rubidium (86Rb+), as a surrogate for potassium, or the influx of thallium (Tl+) using a fluorescent dye.

86Rb+ Uptake Assay for NKCC Activity

This is a classic and widely used method to measure the activity of Na-K-Cl cotransporters.

Principle: The assay measures the uptake of radioactive rubidium (86Rb+), which is transported by NKCC in place of K+. The amount of radioactivity incorporated into the cells is proportional to the activity of the cotransporter. Inhibition of NKCC by a test compound will result in a decrease in 86Rb+ uptake.

Detailed Methodology:

  • Cell Culture: Cells expressing the target NKCC isoform (e.g., HEK-293 cells transfected with NKCC2) are cultured to confluence in appropriate multi-well plates.

  • Pre-incubation: The cell monolayers are washed and pre-incubated in a buffer solution. To isolate NKCC activity, inhibitors of other potassium transport pathways, such as ouabain (B1677812) for the Na+/K+-ATPase, are often included.

  • Initiation of Uptake: The pre-incubation buffer is replaced with an uptake buffer containing 86Rb+ and the test compound (e.g., this compound) at various concentrations. A control group without the inhibitor and a group with a known potent inhibitor (e.g., bumetanide) are included to determine the maximal and minimal transport rates.

  • Termination of Uptake: After a defined incubation period (typically a few minutes, within the linear range of uptake), the uptake is stopped by rapidly washing the cells with an ice-cold wash buffer to remove extracellular 86Rb+.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The bumetanide-sensitive component of 86Rb+ uptake is calculated by subtracting the uptake in the presence of a saturating concentration of bumetanide from the total uptake. IC50 values for the test compound are determined by plotting the percentage of inhibition against the compound concentration.

The following diagram outlines the workflow for the 86Rb+ uptake assay.

Workflow for 86Rb+ Uptake Assay start Start cell_culture Culture cells expressing NKCC2 start->cell_culture pre_incubation Pre-incubate with buffer +/- ouabain cell_culture->pre_incubation initiate_uptake Add uptake buffer with 86Rb+ and this compound pre_incubation->initiate_uptake terminate_uptake Stop uptake and wash cells initiate_uptake->terminate_uptake lysis Lyse cells terminate_uptake->lysis scintillation Measure radioactivity lysis->scintillation analysis Calculate bumetanide-sensitive uptake and IC50 scintillation->analysis end End analysis->end Logical Flow of Thallium Influx Assay cluster_inhibition Inhibitory Effect cluster_activity Transporter Activity cluster_detection Detection Mechanism cluster_outcome Observed Outcome A NKCC2 Transporter C Tl+ Influx A->C Mediates B This compound (Inhibitor) B->A Inhibits E Reduced NKCC2 Activity B->E Leads to D Fluorescence Increase C->D Causes F Reduced Rate of Fluorescence Increase E->F Results in

References

Inquiry Regarding "A-49816" Cannot Be Fulfilled Due to Unidentified Substance

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to delineate the downstream signaling pathways of a compound designated "A-49816" have concluded that this identifier does not correspond to a recognized chemical or biological entity in publicly accessible scientific and chemical databases. Extensive searches have failed to retrieve any data related to a substance with this name.

Searches for "this compound" have consistently and exclusively returned results pertaining to the United States ZIP code 49816. This strongly indicates that "this compound" is not a standard or widely used nomenclature for a research compound, drug candidate, or biological molecule.

It is possible that "this compound" represents:

  • An internal, proprietary designation for a compound within a specific research institution or company.

  • A catalog number from a chemical supplier that is not indexed in major public databases.

  • A typographical error in the provided identifier.

Without a verifiable chemical name, structure, or reference in scientific literature, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

To enable the fulfillment of this request, please provide additional information to accurately identify the substance of interest, such as:

  • The correct chemical or common name.

  • Any known synonyms or alternative identifiers.

  • The chemical structure (e.g., SMILES or InChI string).

  • The name of the manufacturer or research group that has studied this compound.

  • Any associated publication references.

Upon receipt of clarifying information that allows for the unambiguous identification of the compound, a comprehensive technical guide on its downstream signaling pathways will be generated as requested.

In Vitro Characterization of A-49816: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-49816 is identified as a high-ceiling, loop diuretic, a class of drugs renowned for their potent effects on urine and electrolyte excretion. This technical guide provides an in-depth overview of the in vitro characterization of this compound, focusing on its primary mechanism of action: the inhibition of the Na-K-Cl cotransporter (NKCC). While specific experimental data for this compound is not publicly available, this document outlines the established principles and methodologies for characterizing such a compound. It includes generalized experimental protocols, data presentation formats, and visual representations of the relevant biological pathways and workflows to guide researchers in this field.

Introduction

Loop diuretics are a cornerstone in the management of fluid overload states, including heart failure, cirrhosis, and renal disease. Their therapeutic effect is primarily mediated by blocking the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water. This compound, chemically known as ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate, belongs to this important class of therapeutic agents.[1] A thorough in vitro characterization is crucial to understand its potency, selectivity, and overall pharmacological profile.

Mechanism of Action: Inhibition of the Na-K-Cl Cotransporter

The primary molecular target of this compound and other loop diuretics is the Na-K-Cl cotransporter (NKCC).[2][3] There are two major isoforms of this transporter:

  • NKCC1: Widely distributed in various tissues and plays a role in functions like cell volume regulation and secretion in epithelial tissues.

  • NKCC2: Primarily located in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle in the kidney and is the main target for diuretic action.

By inhibiting NKCC2, this compound is expected to block the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. This leads to an increased concentration of these ions in the urine, which in turn osmotically retains water, resulting in diuresis.

Signaling Pathway of Na-K-Cl Cotransport and Inhibition

cluster_lumen Tubular Lumen cluster_cell Epithelial Cell cluster_interstitium Blood (Interstitium) Lumen_Na Na+ NKCC2 NKCC2 (Na-K-Cl Cotransporter) Lumen_Na->NKCC2 Lumen_K K+ Lumen_K->NKCC2 Lumen_Cl 2Cl- Lumen_Cl->NKCC2 Cell_Na Na+ NKCC2->Cell_Na Cell_K K+ NKCC2->Cell_K Cell_Cl 2Cl- NKCC2->Cell_Cl NaK_ATPase Na+/K+ ATPase Cell_Na->NaK_ATPase K_Channel K+ Channel Cell_K->K_Channel Cl_Channel Cl- Channel Cell_Cl->Cl_Channel Blood_Na Na+ Blood_K K+ Blood_K->NaK_ATPase Blood_Cl Cl- NaK_ATPase->Blood_Na Cl_Channel->Blood_Cl K_Channel->Blood_K A49816 This compound A49816->NKCC2 Inhibition

Caption: Mechanism of this compound action on the Na-K-Cl cotransporter (NKCC2).

Quantitative In Vitro Characterization

To assess the potency and selectivity of this compound, a series of in vitro assays would be performed. The key parameters to be determined are the half-maximal inhibitory concentration (IC50) and the binding affinity (Ki).

Data Presentation

The following tables present a hypothetical summary of the kind of quantitative data that would be generated for this compound and its comparison with other known loop diuretics.

Table 1: Inhibitory Potency (IC50) of this compound against NKCC Isoforms

CompoundNKCC1 IC50 (µM)NKCC2 IC50 (µM)
This compound Data not availableData not available
Furosemide5.0 - 20.00.5 - 2.0
Bumetanide0.5 - 1.00.05 - 0.2

Table 2: Binding Affinity (Ki) of this compound for NKCC Isoforms

CompoundNKCC1 Ki (µM)NKCC2 Ki (µM)
This compound Data not availableData not available
Furosemide~15~1.0
Bumetanide~0.8~0.1

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of this compound. The following are generalized protocols for key experiments.

Ion Flux Assay for NKCC Activity

This assay measures the activity of the NKCC transporter by quantifying the influx of a specific ion, typically Rubidium (Rb+) as a congener for K+.

Methodology:

  • Cell Culture: Culture cells stably expressing either human NKCC1 or NKCC2.

  • Pre-incubation: Plate the cells in a multi-well format and pre-incubate with varying concentrations of this compound or a control vehicle for a specified time.

  • Ion Influx: Initiate the ion flux by adding a buffer containing ⁸⁶Rb+ (as a tracer for K+), Na+, and Cl-.

  • Termination: After a short incubation period, terminate the influx by rapidly washing the cells with an ice-cold stop buffer.

  • Lysis and Detection: Lyse the cells and measure the intracellular ⁸⁶Rb+ concentration using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of ⁸⁶Rb+ influx at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Experimental Workflow for Ion Flux Assay

A Plate NKCC1/NKCC2 expressing cells B Pre-incubate with this compound A->B C Add ⁸⁶Rb+ containing buffer B->C D Incubate for ion influx C->D E Wash with ice-cold stop buffer D->E F Lyse cells E->F G Measure ⁸⁶Rb+ with scintillation counter F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of this compound using an ion flux assay.

Radioligand Binding Assay for NKCC Affinity

This assay determines the binding affinity (Ki) of this compound to the NKCC transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to the transporter.

Methodology:

  • Membrane Preparation: Prepare membrane fractions from cells overexpressing either NKCC1 or NKCC2.

  • Binding Reaction: Incubate the membrane preparations with a constant concentration of a radiolabeled loop diuretic (e.g., [³H]bumetanide) and varying concentrations of this compound.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that displaces 50% of the radioligand (IC50) and then calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The in vitro characterization of this compound, a high-ceiling loop diuretic, is fundamental to understanding its therapeutic potential. By employing established methodologies such as ion flux and radioligand binding assays, researchers can determine its potency and selectivity for the target NKCC isoforms. The protocols and data presentation formats outlined in this guide provide a framework for the systematic evaluation of this compound and other novel loop diuretics, facilitating their development as effective therapeutic agents. Further studies are warranted to generate specific in vitro data for this compound to fully elucidate its pharmacological profile.

References

A-49816 and its Effects on Cellular Morphology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-49816, chemically identified as ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate, is classified as a high-ceiling loop diuretic. While its primary pharmacological effect is the inhibition of the Na-K-Cl cotransporter (NKCC) in the renal tubules, leading to diuresis, emerging evidence has revealed significant effects of this class of compounds on cellular morphology, particularly within the inner ear. This technical guide provides a comprehensive overview of the known effects of this compound and other loop diuretics on cellular morphology, with a focus on the underlying mechanisms, experimental protocols for investigation, and quantitative data.

Introduction

Loop diuretics, including the compound this compound, are a class of drugs that act on the thick ascending limb of the loop of Henle in the kidney. Their primary mechanism of action involves the reversible inhibition of the Na-K-Cl cotransporter, isoform 2 (NKCC2). However, the effects of these compounds are not limited to the kidneys. The Na-K-Cl cotransporter, isoform 1 (NKCC1), is widely expressed in various tissues, including the stria vascularis of the inner ear. Inhibition of NKCC1 in this region has been linked to distinct changes in cellular morphology, providing a compelling area of study for understanding the broader cellular impacts of this drug class.

Mechanism of Action on Cellular Morphology

The primary target of this compound and other loop diuretics is the Na-K-Cl cotransporter (NKCC). The inhibition of NKCC1 in non-renal tissues, such as the stria vascularis of the cochlea, is the principal driver of the observed morphological changes.

The Role of the Na-K-Cl Cotransporter (NKCC1)

NKCC1 is a crucial membrane protein responsible for maintaining ion homeostasis in various cell types. In the stria vascularis, it is abundantly expressed in the basolateral membrane of marginal cells and is essential for maintaining the high potassium concentration in the endolymph, which is critical for hearing.

Signaling Pathway from NKCC1 Inhibition to Morphological Changes

Inhibition of NKCC1 by loop diuretics disrupts the normal influx of Na+, K+, and Cl- ions into the marginal cells. This ionic imbalance is believed to be the initial trigger for the subsequent changes in cell volume and shape. The current understanding of the signaling cascade is as follows:

  • NKCC1 Inhibition : this compound binds to and inhibits the NKCC1 transporter on the marginal cell membrane.

  • Ionic Imbalance : The blockage of ion transport leads to a decrease in intracellular ion concentration.

  • Osmotic Dysregulation : The altered intracellular osmotic pressure drives water movement, leading to changes in cell volume.

  • Cytoskeletal Rearrangement : While the direct link is still under investigation, it is hypothesized that changes in ion concentrations and cell volume trigger signaling pathways that lead to the reorganization of the actin cytoskeleton. There is evidence suggesting an interaction between NKCC1 and the actin cytoskeleton, potentially mediated by protein kinase C (PKC)-delta.[1] Stabilization of the actin cytoskeleton has been shown to increase NKCC1 activity, while its disruption prevents NKCC1 activation.[1]

Signaling Pathway of this compound on Cellular Morphology cluster_membrane Cell Membrane cluster_intracellular Intracellular Events A49816 This compound NKCC1 NKCC1 A49816->NKCC1 Inhibition Ion_Imbalance Ionic Imbalance (↓ Na+, K+, Cl-) NKCC1->Ion_Imbalance Osmotic_Dysregulation Osmotic Dysregulation & Cell Volume Change Ion_Imbalance->Osmotic_Dysregulation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Osmotic_Dysregulation->Cytoskeletal_Rearrangement Morphological_Changes Morphological Changes (e.g., Swelling, Distortion) Cytoskeletal_Rearrangement->Morphological_Changes

Signaling pathway from this compound to cellular morphology changes.

Quantitative Data on Morphological Changes

Studies on loop diuretics have provided quantitative data on the morphological changes observed in the stria vascularis. These findings are summarized in the tables below.

Table 1: Effects of Bumetanide (B1668049) on Stria Vascularis Cellular and Intercellular Volumes
Cell/Space TypeTime PointChange in Volume DensityReference
Marginal Cell10 min post-injection-24%[2]
Marginal Cell1 hour post-injection-15%[2]
Intermediate Cell10 min post-injection+31%[2]
Intermediate Cell1 hour post-injection+27%[2]
Intercellular Space10 min post-injection+14%[2]
Intercellular Space1 hour post-injection+21%[2]
Table 2: Observed Morphological Changes with Different Loop Diuretics
DiureticCell TypeObserved Morphological EffectReference
BumetanideMarginal CellsSwelling, enlargement of intrastrial space[3][4]
Furosemide (B1674285)Marginal CellsSwelling, gross distortion[4]
FurosemideCochlear Hair CellsChanges in stereocilia surface, erosion and fracture of cross-links[5]
Ethacrynic AcidStria VascularisCellular swelling[6]
Ethacrynic AcidInner Ear TissuesGeneralized toxic effects on tissue morphology[7]

Experimental Protocols

The investigation of loop diuretic effects on cellular morphology often involves in vivo animal models and in vitro organotypic cultures.

In Vivo Perilymphatic Perfusion in Guinea Pigs

This protocol is used to study the acute effects of diuretics on the morphology of the stria vascularis.

  • Animal Preparation : Anesthetize a guinea pig according to approved institutional animal care protocols.

  • Surgical Procedure : Perform a surgical exposure of the cochlea.

  • Perfusion Setup : Insert perfusion pipettes into the scala tympani and scala vestibuli.

  • Drug Administration : Perfuse the cochlea with artificial perilymph containing the loop diuretic (e.g., 100 µM bumetanide).[3]

  • Tissue Fixation : After the desired exposure time, perfuse the cochlea with a fixative solution (e.g., 4% paraformaldehyde).

  • Microscopy : Dissect the stria vascularis and prepare for electron microscopy (SEM or TEM) to observe morphological changes.

Organotypic Culture of the Stria Vascularis

This in vitro method allows for a more controlled study of the direct effects of diuretics on the stria vascularis.

  • Tissue Dissection : Dissect the stria vascularis from the cochlea of a neonatal or adult mouse.[8]

  • Culture Preparation : Place the dissected tissue on a culture insert coated with an appropriate extracellular matrix (e.g., Matrigel).

  • Drug Treatment : Add the loop diuretic to the culture medium at the desired concentration.

  • Incubation : Culture the tissue for the specified duration (e.g., 24 hours).[6]

  • Analysis : Fix and stain the tissue for immunofluorescence microscopy to visualize cellular components like the actin cytoskeleton (using phalloidin) and nuclei (using DAPI).

Experimental Workflow for Studying this compound Effects cluster_invivo In Vivo Protocol cluster_invitro In Vitro Protocol P1 Animal Preparation (Guinea Pig) P2 Perilymphatic Perfusion with this compound P1->P2 P3 Tissue Fixation P2->P3 P4 Electron Microscopy P3->P4 Analysis Quantitative Morphological Analysis P4->Analysis C1 Stria Vascularis Dissection (Mouse) C2 Organotypic Culture C1->C2 C3 This compound Treatment C2->C3 C4 Immunofluorescence Microscopy C3->C4 C4->Analysis

Experimental workflow for assessing morphological effects of this compound.

Conclusion

The loop diuretic this compound, through its inhibitory action on the Na-K-Cl cotransporter, has the potential to induce significant changes in cellular morphology, particularly in the sensitive environment of the inner ear. The observed effects, including cell swelling and the enlargement of intercellular spaces in the stria vascularis, are a direct consequence of the disruption of ion homeostasis. While the precise signaling pathways linking NKCC1 inhibition to cytoskeletal rearrangements are an active area of research, the available data provide a solid foundation for further investigation into the off-target effects of this class of diuretics. The experimental protocols outlined in this guide offer robust methods for researchers to explore these phenomena and to quantify the morphological impact of this compound and related compounds. This knowledge is critical for a comprehensive understanding of the safety and broader biological activity of these widely used drugs.

References

Early Research Findings on A-49816: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research findings on A-49816, a novel high-ceiling, loop diuretic. The information presented is based on initial clinical investigations into its pharmacologic effects.

Quantitative Data Summary

The pharmacologic effects of this compound were evaluated in a single-blind, placebo-controlled, randomized clinical trial involving 18 healthy male volunteers aged 19 to 40. The study assessed nine doses of this compound, ranging from 0.5 mg to 20 mg. The primary outcomes measured were urine volume and electrolyte excretion.

Table 1: Effect of this compound on Urine Volume and Electrolyte Excretion

Dose of this compoundPeak Effect on Urine Output (Time)Peak Effect on Sodium and Chloride Excretion (Time)Notable Effects
0.5 mg - <12.5 mgNot consistently significantNot consistently significantMinimal diuretic or saluretic activity.
12.5 mgIncreased urine volume and excretion of sodium and chloride[1]2-4 hours post-administration[1]Significant diuresis, saluresis, and chloruresis.[1]
15 mgIncreased urine volume and excretion of sodium and chloride[1]2-4 hours post-administration[1]Significant diuresis, saluresis, and chloruresis.[1]
20 mgIncreased urine volume and excretion of sodium and chloride[1]2-4 hours post-administration[1]Significant diuresis, saluresis, and chloruresis.[1]

Note: Kaluresis (potassium excretion) was not consistently observed at any dose level.[1] The diuretic and saluretic effects were often still elevated at the 6-12 hour interval after drug administration.[1]

Experimental Protocols

The primary investigation into the pharmacologic effects of this compound followed a structured and controlled experimental design.

Study Design: A single-blind, placebo-controlled, randomized clinical trial.[1]

Participants:

  • Eighteen healthy male volunteers.[1]

  • Age range: 19 to 40 years.[1]

Methodology:

  • Grouping: Participants were divided into three groups.[1]

  • Dosing Regimen: Each participant received either a placebo or three increasing doses of this compound.[1] A minimum one-week washout period was observed between each dose administration.[1]

  • Dose Range: A total of nine doses of this compound were evaluated across the study, ranging from 0.5 mg to 20 mg.[1]

  • Data Collection: Urine volume and the excretion of sodium, chloride, and potassium were measured at timed intervals following each dosing.[1]

Visualizations

Experimental Workflow for this compound Clinical Trial

G Figure 1: Experimental Workflow of the this compound Phase I Clinical Trial cluster_0 Participant Recruitment and Screening cluster_1 Study Design cluster_2 Dosing Protocol cluster_3 Data Collection and Analysis p1 18 Healthy Male Volunteers (19-40 years) d1 Single-Blind, Placebo-Controlled, Randomized Trial p1->d1 d2 Participants Divided into 3 Groups d1->d2 dp1 Placebo or Three Increasing Doses of this compound d2->dp1 dp2 Dose Range: 0.5 mg to 20 mg dp1->dp2 dc1 Timed Urine Collection dp1->dc1 dp3 Minimum 1-Week Washout Between Doses dp2->dp3 dc2 Measurement of Urine Volume dc1->dc2 dc3 Measurement of Sodium, Chloride, and Potassium Excretion dc1->dc3

Caption: A flowchart illustrating the key stages of the initial clinical trial of this compound.

Proposed Signaling Pathway for this compound as a Loop Diuretic

Caption: The proposed mechanism of this compound inhibiting the Na+/K+/2Cl- cotransporter.

References

Methodological & Application

Application Notes and Protocols for PJ34 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding your request: Initial research indicates that A-49816 is primarily documented as a high-ceiling loop diuretic and is not recognized as a PARP1 inhibitor used in neuroscience research. [1] The available scientific literature does not support the use of this compound for the study of PARP1 inhibition in a neurological context.

Therefore, to provide you with accurate and relevant information, these application notes and protocols will focus on a well-established and widely used PARP1 inhibitor in neuroscience research: PJ34 .

Introduction

PJ34 is a potent, water-soluble, and cell-permeable inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response, and its overactivation in neurons can lead to a form of programmed cell death known as parthanatos.[2][3] This process is implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[3][4][5] PJ34 offers a valuable tool for investigating the role of PARP-1 in these conditions and for exploring its therapeutic potential.

Mechanism of Action

Upon DNA damage, PARP-1 binds to DNA breaks and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process is crucial for recruiting DNA repair machinery.[3] However, excessive PARP-1 activation leads to the depletion of its substrate, NAD+, and ATP, ultimately causing energy failure and cell death.[3][4] Furthermore, the accumulation of PAR polymers can trigger the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus and induces caspase-independent cell death (parthanatos).[3][4] PJ34 acts by competitively inhibiting the catalytic activity of PARP-1, thereby preventing the synthesis of PAR and blocking the downstream cell death cascade.

Applications in Neuroscience Research

  • Neuroprotection in Ischemic Injury: Studies have shown that PJ34 can reduce infarct volume and improve neurological outcomes in animal models of stroke.[4][6]

  • Traumatic Brain Injury (TBI): PJ34 has been demonstrated to attenuate neuronal loss, reduce microglial activation, and improve functional recovery after TBI.[3]

  • Neurodegenerative Diseases: As PARP-1 overactivation is implicated in conditions like Parkinson's and Alzheimer's disease, PJ34 can be used to study the role of parthanatos in these pathologies.

  • Neuroinflammation: PARP-1 is involved in regulating the expression of pro-inflammatory mediators. PJ34 can be used to investigate the anti-inflammatory effects of PARP-1 inhibition in the central nervous system.[5]

  • DNA Repair Mechanisms: PJ34 is a tool to study the specifics of DNA single-strand break repair pathways in neuronal cells.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from studies using PJ34 in neuroscience research.

Table 1: In Vivo Efficacy of PJ34 in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

Treatment GroupDose (mg/kg)Administration RouteInfarct Volume Reduction (%)Neurological Deficit Improvement (%)Reference
PJ3410i.p.~50~40[4]

Table 2: In Vitro Neuroprotective Effect of PJ34 in Primary Cortical Neurons

Treatment ConditionPJ34 Concentration (µM)Cell Viability Increase (%)Reference
MNNG-induced toxicity1~60[3]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using Primary Cortical Neurons

Objective: To assess the neuroprotective effect of PJ34 against excitotoxicity.

Materials:

  • Primary cortical neurons (E18 rat or mouse)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated plates

  • PJ34 (stock solution in DMSO)

  • N-Methyl-D-aspartate (NMDA)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

  • Culture neurons for 7-10 days in vitro to allow for maturation.

  • Pre-treat neurons with varying concentrations of PJ34 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

  • Induce excitotoxicity by exposing neurons to NMDA (e.g., 100 µM) for 30 minutes.

  • Remove the NMDA-containing medium and replace it with fresh, pre-warmed culture medium containing the respective concentrations of PJ34 or vehicle.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Assess cell death by measuring LDH release into the culture medium according to the manufacturer's instructions.

  • Calculate the percentage of neuroprotection relative to the vehicle-treated, NMDA-exposed control.

Protocol 2: In Vivo Administration of PJ34 in a Mouse Model of Traumatic Brain Injury

Objective: To evaluate the therapeutic efficacy of PJ34 in a controlled cortical impact (CCI) model of TBI.

Materials:

  • Adult male C57BL/6 mice (25-30 g)

  • Controlled cortical impact device

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • PJ34 (dissolved in saline)

  • Surgical tools

  • Suturing material

Procedure:

  • Anesthetize the mouse and secure it in a stereotaxic frame.

  • Perform a craniotomy over the desired cortical region.

  • Induce a moderate TBI using the CCI device.

  • Suture the scalp and allow the animal to recover from anesthesia.

  • Administer PJ34 (e.g., 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection at a specified time point post-injury (e.g., 30 minutes).

  • Continue treatment at regular intervals (e.g., every 12 hours) for a designated period (e.g., 3 days).

  • Perform behavioral assessments (e.g., modified neurological severity score, rotarod test) at various time points post-injury to evaluate functional recovery.

  • At the end of the study, perfuse the animals and collect brain tissue for histological analysis (e.g., lesion volume measurement, immunohistochemistry for neuronal markers and microglial activation).

Signaling Pathways and Experimental Workflows

PARP1_Activation_and_Inhibition cluster_0 Cellular Stress cluster_1 PARP-1 Signaling Cascade cluster_2 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activates PAR_Synthesis PAR Synthesis PARP1->PAR_Synthesis Catalyzes NAD_Depletion NAD+ Depletion PAR_Synthesis->NAD_Depletion AIF_Release Mitochondrial AIF Release PAR_Synthesis->AIF_Release Triggers ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Leads to Cell_Death Parthanatos (Cell Death) ATP_Depletion->Cell_Death Contributes to AIF_Translocation AIF Nuclear Translocation AIF_Release->AIF_Translocation AIF_Translocation->Cell_Death Induces PJ34 PJ34 PJ34->PARP1 Inhibits

Caption: PARP-1 activation cascade and the inhibitory action of PJ34.

Experimental_Workflow_In_Vitro Start Start: Plate Primary Neurons Culture Culture Neurons (7-10 days) Start->Culture Pre-treatment Pre-treat with PJ34 or Vehicle (1 hr) Culture->Pre-treatment Induce_Toxicity Induce Excitotoxicity (e.g., NMDA) Pre-treatment->Induce_Toxicity Incubate Incubate (24 hrs) Induce_Toxicity->Incubate Assess_Death Assess Cell Death (LDH Assay) Incubate->Assess_Death Analyze Analyze Data and Determine Neuroprotection Assess_Death->Analyze

Caption: Workflow for in vitro neuroprotection assay.

Experimental_Workflow_In_Vivo Start Start: Induce TBI in Animal Model Treatment Administer PJ34 or Vehicle Start->Treatment Behavioral_Tests Conduct Behavioral Assessments Treatment->Behavioral_Tests Tissue_Collection Perfuse and Collect Brain Tissue Behavioral_Tests->Tissue_Collection Histology Perform Histological Analysis Tissue_Collection->Histology Analyze Analyze Data (Lesion Volume, etc.) Histology->Analyze

Caption: Workflow for in vivo TBI study.

References

A-49816: Exploring a Diuretic's Potential in Stem Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the applications of A-49816 in stem cell biology have revealed a significant discrepancy. The compound identified as this compound in scientific literature is a high-ceiling, loop diuretic, with its primary characterization focused on its pharmacological effects on renal function. To date, there is no publicly available scientific evidence or research to suggest any established applications of this compound in the field of stem cell biology.

This compound, chemically known as ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate, has been evaluated in clinical trials for its diuretic properties.[1] These studies have focused on its ability to increase urine volume and the excretion of sodium and chloride.[1] The mechanism of action of loop diuretics typically involves the inhibition of the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle in the kidney.

Despite a comprehensive search of scientific databases and literature, no studies were found that investigate the effects of this compound on stem cell self-renewal, differentiation, or any other aspect of stem cell biology. The core requirements of this request—to provide detailed application notes, protocols, and visualizations for this compound in stem cell research—cannot be fulfilled at this time due to the absence of foundational research in this area.

It is conceivable that the query may contain a typographical error or refer to a very new, unpublished compound, or an internal company designation not yet in the public domain. Researchers, scientists, and drug development professionals interested in novel compounds for stem cell research are encouraged to verify the compound identifier.

Should further information become available linking this compound or a similarly named compound to stem cell biology, a detailed analysis of its applications, including quantitative data, experimental protocols, and pathway visualizations, could be undertaken. Until then, the scientific community's understanding of this compound is limited to its role as a diuretic.

References

Application Note: A-49816 for Neurite Outgrowth Studies - A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of the scientific literature, we must report that there is currently no available scientific evidence to support the use of A-49816 in the study of neurite outgrowth.

Our research indicates that this compound is classified as a high-ceiling loop diuretic.[1] Its documented pharmacological effect is to increase the excretion of urine and electrolytes.[1] There are no published studies that describe a mechanism of action for this compound related to neuronal function, cytoskeletal dynamics, or the signaling pathways that govern neurite extension.

Therefore, we are unable to provide detailed application notes, protocols, or data related to the use of this compound for neurite outgrowth experiments. The creation of such a document would be speculative and not based on verifiable scientific findings.

Alternative Approaches for Studying Neurite Outgrowth: The Role of ROCK Inhibitors

For researchers interested in pharmacological agents that promote neurite outgrowth, a well-established class of compounds to consider is Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors .

The Rho/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is fundamental to the formation and extension of neurites. Inhibition of ROCK has been shown to promote neurite outgrowth in various neuronal cell types, both in vitro and in vivo.[2][3][4] This effect is often attributed to the destabilization of the actin cytoskeleton at the growth cone, leading to reduced growth cone collapse and enhanced neurite extension.

Below, we provide an example of the type of information that would be included in an application note for a generic ROCK inhibitor, which could serve as a template for your research.

Example Application Note: Utilizing a ROCK Inhibitor to Promote Neurite Outgrowth

Introduction

This application note provides a general protocol for using a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor to study the promotion of neurite outgrowth in a neuronal cell culture model. ROCK inhibitors are small molecules that have been demonstrated to enhance neurite extension by modulating the actin cytoskeleton.[2][3][4]

Signaling Pathway

The RhoA/ROCK pathway is a key negative regulator of neurite outgrowth. Upon activation by various inhibitory signals present in the central nervous system, RhoA activates ROCK. ROCK, in turn, phosphorylates several downstream targets that lead to increased actin-myosin contractility and actin filament stabilization, resulting in growth cone collapse and inhibition of neurite extension. Pharmacological inhibition of ROCK disrupts this cascade, leading to a cellular environment permissive for neurite outgrowth.

ROCK_Pathway cluster_0 Extracellular Inhibitory Signals cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Inhibitory Ligands Inhibitory Ligands Receptor Receptor Inhibitory Ligands->Receptor RhoA_GTP RhoA-GTP (Active) Receptor->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP ROCK ROCK RhoA_GTP->ROCK Activates Myosin_Light_Chain Myosin Light Chain Phosphatase (MLCP) ROCK->Myosin_Light_Chain Inhibits pMLC Phosphorylated MLC ROCK->pMLC Promotes ROCK_Inhibitor ROCK Inhibitor (e.g., Y-27632) ROCK_Inhibitor->ROCK Neurite_Outgrowth Neurite Outgrowth Promotion ROCK_Inhibitor->Neurite_Outgrowth Myosin_Light_Chain->Neurite_Outgrowth Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Growth_Cone_Collapse Growth Cone Collapse & Neurite Retraction Actin_Cytoskeleton->Growth_Cone_Collapse

Figure 1: Simplified RhoA/ROCK signaling pathway in neurite outgrowth.
Experimental Workflow

The general workflow for assessing the effect of a ROCK inhibitor on neurite outgrowth involves cell culture, treatment, imaging, and analysis.

Experimental_Workflow A Plate Neuronal Cells on a suitable substrate (e.g., Poly-L-lysine/Laminin) B Allow cells to adhere and extend initial neurites (e.g., 24 hours) A->B C Treat cells with varying concentrations of ROCK inhibitor and a vehicle control B->C D Incubate for a defined period (e.g., 24-72 hours) C->D E Fix and immunostain for neuronal markers (e.g., βIII-tubulin) and nuclei (e.g., DAPI) D->E F Acquire images using fluorescence microscopy E->F G Quantify neurite length, branching, and number of neurite-bearing cells F->G H Analyze data and perform statistical analysis G->H

Figure 2: General experimental workflow for a neurite outgrowth assay.
Quantitative Data Summary

The following table provides example data that could be generated from an experiment using a generic ROCK inhibitor on a neuronal cell line.

Treatment GroupConcentration (µM)Average Neurite Length (µm ± SEM)Percentage of Neurite-Bearing Cells (%)
Vehicle Control050 ± 530
ROCK Inhibitor175 ± 745
ROCK Inhibitor5120 ± 1065
ROCK Inhibitor10150 ± 1270
Detailed Experimental Protocol

Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y, or primary neurons)

  • Cell culture medium and supplements

  • Poly-L-lysine and/or Laminin-coated culture plates or coverslips

  • ROCK inhibitor stock solution (e.g., Y-27632)

  • Vehicle control (e.g., DMSO or sterile water)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-βIII-tubulin)

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Plating:

    • Coat culture vessels with an appropriate substrate (e.g., 100 µg/mL poly-L-lysine followed by 10 µg/mL laminin) to promote neuronal adhesion.

    • Seed neuronal cells at a density that allows for clear visualization of individual cells and their processes after the treatment period.

    • Incubate under standard cell culture conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell attachment and initial neurite sprouting.

  • Compound Treatment:

    • Prepare serial dilutions of the ROCK inhibitor in cell culture medium to achieve the desired final concentrations.

    • Prepare a vehicle control at the same final concentration as the highest concentration of the inhibitor.

    • Carefully replace the medium in each well with the medium containing the appropriate concentration of the ROCK inhibitor or vehicle control.

  • Incubation:

    • Return the cells to the incubator for a period of 24 to 72 hours. The optimal incubation time should be determined empirically for the specific cell type and experimental goals.

  • Immunocytochemistry:

    • After incubation, gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-βIII-tubulin) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount coverslips onto microscope slides using mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope equipped with appropriate filters.

    • Use image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin, or commercial software) to quantify neurite length, number of branches, and the percentage of cells bearing neurites.

We recommend that researchers interested in studying neurite outgrowth explore the extensive literature on established compounds like ROCK inhibitors to design their experiments.

References

Application Notes: A-49816, a Potent Anoikis Inhibitor for Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the surrounding extracellular matrix (ECM).[1][2][3][4][5] This process is a critical mechanism for maintaining tissue homeostasis and preventing the survival of displaced cells, which could otherwise lead to metastatic growth.[3][6][7] However, in the context of primary cell culture, anoikis presents a significant challenge, often leading to poor cell viability and limiting the ability to establish and maintain long-term cultures, particularly for sensitive cell types like primary epithelial cells.[8] A-49816 is a novel small molecule inhibitor designed to suppress anoikis, thereby enhancing the survival and utility of primary cells in various research applications.

Mechanism of Action

This compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in mediating survival signals downstream of integrin-ECM engagement.[9] Upon cell detachment, the loss of integrin signaling leads to the inactivation of FAK and its downstream pro-survival pathways, including the PI3K/Akt and MEK/ERK pathways.[9][10] This inactivation triggers the apoptotic cascade, leading to anoikis.[7][11] this compound works by maintaining FAK in an active-like conformation, even in the absence of ECM attachment, thus sustaining the downstream survival signals and inhibiting the initiation of the apoptotic cascade.

Applications

  • Enhanced Primary Cell Isolation and Culture: this compound can be used to improve the initial survival of primary cells following tissue digestion and isolation, a process that invariably leads to cell detachment and a high rate of anoikis.

  • Suspension Culture of Anchorage-Dependent Cells: The inhibitor allows for the temporary suspension culture of primary cells for applications such as cell sorting, transfection, or 3D spheroid formation without significant loss of viability.

  • Studies of Cell Signaling and Metastasis: By modulating the anoikis pathway, this compound serves as a valuable tool for studying the molecular mechanisms of anoikis resistance, a hallmark of metastatic cancer cells.[7][11][12]

Quantitative Data Summary

The following tables summarize the expected dose-dependent effects of this compound on primary human umbilical vein endothelial cells (HUVECs) induced to undergo anoikis by culturing on poly-HEMA coated plates for 24 hours.

Table 1: Effect of this compound on Primary Cell Viability during Anoikis

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)35.2± 4.5
0.152.8± 5.1
178.5± 6.2
1089.1± 4.8
Adherent Control95.0± 3.0

Table 2: Inhibition of Caspase-3/7 Activity by this compound in Primary Cells

This compound Concentration (µM)Caspase-3/7 Activity (RFU)Standard Deviation
0 (Vehicle Control)8543± 987
0.15120± 643
12315± 312
101250± 189
Adherent Control1100± 150

Signaling Pathway and Experimental Workflow

anoikis_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin Attachment FAK FAK Integrin->FAK Activates PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Activates MEK_ERK MEK/ERK Pathway FAK->MEK_ERK Activates A49816 This compound A49816->FAK Inhibits Deactivation Survival Cell Survival PI3K_Akt->Survival Promotes MEK_ERK->Survival Promotes Caspases Caspase Activation Survival->Caspases Inhibits Anoikis Anoikis Caspases->Anoikis Induces

Caption: FAK signaling pathway in the regulation of anoikis and its inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_Cells Isolate Primary Cells from tissue Seed_Cells Seed cells onto poly-HEMA plates Isolate_Cells->Seed_Cells Coat_Plates Coat plates with poly-HEMA Coat_Plates->Seed_Cells Add_Compound Add this compound or Vehicle Seed_Cells->Add_Compound Incubate Incubate for 24 hours Add_Compound->Incubate Viability Assess Cell Viability (e.g., CellTiter-Glo) Incubate->Viability Caspase Measure Caspase Activity (e.g., Caspase-Glo 3/7) Incubate->Caspase Western Analyze Protein Phosphorylation (Western Blot) Incubate->Western

Caption: Experimental workflow for evaluating the efficacy of this compound in inhibiting anoikis.

Experimental Protocols

Protocol 1: Induction of Anoikis in Primary Cell Culture

This protocol describes how to induce anoikis in adherent primary cells by preventing their attachment to a culture surface.

Materials:

  • Primary cells of interest (e.g., primary endothelial or epithelial cells)

  • Complete cell culture medium

  • Poly(2-hydroxyethyl methacrylate) (poly-HEMA)

  • Ethanol (B145695) (95%)

  • Sterile tissue culture plates (e.g., 96-well or 6-well plates)

  • Sterile PBS

Procedure:

  • Prepare Poly-HEMA Coating Solution: Dissolve poly-HEMA in 95% ethanol to a final concentration of 10 mg/mL. This may require gentle heating and vortexing. Ensure the solution is sterile by filtering through a 0.2 µm filter.

  • Coat Culture Plates: Add the poly-HEMA solution to the wells of the tissue culture plates, ensuring the entire surface is covered. For a 96-well plate, use 50 µL per well. For a 6-well plate, use 1 mL per well.

  • Evaporate Solvent: Place the coated plates in a sterile biosafety cabinet with the lids ajar to allow the ethanol to evaporate completely. This typically takes 48 hours. The surface of the wells should have a clear, thin polymer film.

  • Wash Plates: Before use, wash the coated wells twice with sterile PBS to remove any residual ethanol or impurities.

  • Cell Seeding: Harvest your primary cells as you normally would. Resuspend the cells in complete culture medium and seed them onto the poly-HEMA coated plates at your desired density. The cells will remain in suspension, which will induce anoikis over time.

Protocol 2: this compound Treatment for Anoikis Inhibition

This protocol outlines the treatment of primary cells with this compound to assess its anoikis-inhibiting properties.

Materials:

  • Primary cells seeded on poly-HEMA coated plates (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Complete cell culture medium

  • Adherent control cells (cells seeded on standard tissue culture plates)

Procedure:

  • Prepare this compound Dilutions: Prepare a series of working concentrations of this compound by diluting the stock solution in complete culture medium. For example, to achieve final concentrations of 0.1, 1, and 10 µM, prepare intermediate dilutions. Ensure the final concentration of the vehicle (DMSO) is consistent across all conditions and does not exceed 0.1%.

  • Add Compound to Cells: Immediately after seeding the cells onto the poly-HEMA plates, add the prepared this compound dilutions or the vehicle control to the respective wells.

  • Set Up Controls:

    • Anoikis Control: Cells on poly-HEMA plates with vehicle only.

    • Adherent Control: Cells seeded on a standard, non-coated tissue culture plate with vehicle only.

  • Incubation: Place the plates in a humidified incubator at 37°C with 5% CO2 for the desired time period (e.g., 12, 24, or 48 hours).

Protocol 3: Assessment of Anoikis Inhibition

This protocol provides methods to quantify the effect of this compound on cell viability and apoptosis.

A. Cell Viability Assay (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay)

  • After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. Express the data as a percentage of the adherent control.

B. Caspase Activity Assay (e.g., using Caspase-Glo® 3/7 Assay)

  • Follow the same initial steps as the viability assay to equilibrate the plates to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.

C. Western Blot for Phospho-Protein Analysis

  • Cell Lysis: Carefully collect the suspended cells from each well into microcentrifuge tubes. Centrifuge at 500 x g for 5 minutes to pellet the cells.

  • Wash the cell pellet once with ice-cold PBS and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against total FAK, phospho-FAK (Tyr397), total Akt, phospho-Akt (Ser473), and an appropriate loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to detect the protein bands. Analyze the changes in protein phosphorylation levels relative to the total protein levels.

References

Application Notes and Protocols for High-Throughput Screening of A-49816 and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-49816 is a potent high-ceiling loop diuretic. Its primary mechanism of action is the inhibition of the Na-K-Cl cotransporter (NKCC) in the thick ascending limb of the loop of Henle, a key protein in renal salt reabsorption. While specific high-throughput screening (HTS) data for this compound is not extensively published, this document provides detailed application notes and protocols for assays that could be employed in a high-throughput format to identify and characterize compounds with similar mechanisms of action. These assays are designed to be robust, scalable, and relevant for the discovery of novel modulators of ion cotransporters.

The protocols provided herein describe both biochemical and cell-based assays suitable for an HTS campaign. The primary target of interest is the NKCC2 isoform, which is predominantly expressed in the kidney and is the main target for loop diuretics.

Signaling Pathway of NKCC2 Inhibition

The Na-K-Cl cotransporter 2 (NKCC2) is located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. It mediates the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the cell. This process is crucial for the generation of the corticomedullary osmotic gradient, which is essential for urine concentration. Inhibition of NKCC2 by loop diuretics like this compound blocks this ion transport, leading to a significant increase in the excretion of NaCl and water, resulting in diuresis.

NKCC2_Inhibition_Pathway Na+ Na+ NKCC2 NKCC2 Na+->NKCC2 K+ K+ K+->NKCC2 2Cl- 2Cl- 2Cl-->NKCC2 Na_in Na_in NKCC2->Na_in Na+ K_in K_in NKCC2->K_in K+ 2Cl_in 2Cl_in NKCC2->2Cl_in 2Cl- Blood Blood NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase 2K+ A49816 This compound A49816->NKCC2 Na_in->NaK_ATPase NaK_ATPase->Blood 3Na+

Figure 1. Mechanism of action of this compound on the NKCC2 cotransporter.

High-Throughput Screening Assays

A successful HTS campaign for novel loop diuretics would involve a primary screen to identify compounds that inhibit NKCC2 activity, followed by secondary assays to confirm activity, determine potency, and assess selectivity against other transporters.

Primary Screening: Thallium Flux Assay

A fluorescence-based thallium (Tl+) influx assay is a robust and scalable method for monitoring the activity of NKCC cotransporters in a high-throughput format.[1] Tl+ is a surrogate for K+ and its influx through NKCC2 can be detected by a Tl+-sensitive fluorescent dye.

Tl_Flux_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Seed cells expressing NKCC2 in 384-well plates A2 Incubate overnight A1->A2 B1 Wash cells with chloride-free buffer A2->B1 B2 Load cells with Tl+-sensitive dye B1->B2 B3 Add test compounds (e.g., this compound) B2->B3 B4 Add Tl+ and Cl- containing stimulus buffer B3->B4 B5 Measure fluorescence kinetics on a plate reader B4->B5 C1 Calculate initial rate of fluorescence increase B5->C1 C2 Normalize data to controls (positive and negative) C1->C2 C3 Identify hits based on inhibition threshold C2->C3

Figure 2. Workflow for the primary thallium flux high-throughput screening assay.

  • Cell Culture:

    • Culture LLC-PK1 cells stably transfected with human NKCC2 in a suitable medium (e.g., DMEM with 10% FBS, G418 for selection).

    • Seed cells at a density of 20,000 cells/well in 384-well black, clear-bottom microplates.

    • Incubate plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Remove culture medium and wash cells twice with 100 µL/well of chloride-free buffer (in mM: 135 Na-gluconate, 5 K-gluconate, 1 Ca-gluconate, 1 MgSO4, 5 glucose, 10 HEPES, pH 7.4).

    • Load cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) according to the manufacturer's instructions for 1 hour at room temperature.

    • Aspirate the dye solution and add 20 µL of chloride-free buffer containing test compounds at various concentrations. This compound can be used as a positive control.

    • Incubate for 15 minutes at room temperature.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Initiate fluorescence reading and, after a 10-second baseline, add 10 µL of stimulus buffer (in mM: 135 NaCl, 5 Tl2SO4, 1 CaCl2, 1 MgCl2, 5 glucose, 10 HEPES, pH 7.4).

    • Continue to measure fluorescence intensity every second for 2 minutes.

  • Data Analysis:

    • The initial rate of fluorescence increase is proportional to the rate of Tl+ influx.

    • Calculate the percentage of inhibition for each compound relative to the positive control (e.g., 100 µM bumetanide) and negative control (DMSO vehicle).

    • Compounds showing inhibition greater than a predefined threshold (e.g., 50%) are considered primary hits.

Secondary Assay: Rubidium Flux Assay

A rubidium (Rb+) flux assay using Atomic Absorption Spectroscopy (AAS) or a non-radioactive alternative can be used as a secondary, more direct measure of NKCC2 activity. Rb+ is a congener of K+ and is transported by NKCC2.

  • Cell Culture:

    • Prepare cell plates as described for the thallium flux assay.

  • Assay Procedure:

    • Wash cells with a pre-incubation buffer (e.g., 140 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM glucose, 10 mM HEPES, pH 7.4).

    • Add pre-incubation buffer containing test compounds and incubate for 20 minutes at 37°C.

    • Aspirate the buffer and add 50 µL of uptake buffer (in mM: 130 NaCl, 10 RbCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM glucose, 10 mM HEPES, pH 7.4) containing the same concentration of test compounds.

    • Incubate for 5 minutes at 37°C to allow for Rb+ uptake.

    • Stop the uptake by aspirating the buffer and washing the cells three times with 100 µL of ice-cold wash buffer (e.g., 150 mM choline (B1196258) chloride, 1 mM MgCl2).

    • Lyse the cells by adding 50 µL of 0.1% Triton X-100.

    • Analyze the Rb+ content in the cell lysates by Atomic Absorption Spectroscopy.

  • Data Analysis:

    • Generate a standard curve using known concentrations of RbCl.

    • Determine the intracellular Rb+ concentration for each well.

    • Calculate the IC50 values for active compounds by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation

The following tables represent hypothetical data that could be generated from the described HTS assays for this compound and a set of theoretical analogue compounds.

Table 1: Primary High-Throughput Screening Results (Thallium Flux Assay)

Compound IDConcentration (µM)% Inhibition of Tl+ InfluxHit ( >50% Inh.)
This compound1095.2Yes
Analogue 11088.5Yes
Analogue 21045.1No
Analogue 31092.7Yes
Analogue 41012.3No
Bumetanide1098.6Yes
DMSO-0.0No

Table 2: Dose-Response Analysis of Hits (Rubidium Flux Assay)

Compound IDIC50 (µM)Hill Slope
This compound0.251.10.99
Analogue 10.181.20.98
Analogue 31.50.90.97
Bumetanide0.301.00.99

Conclusion

The described high-throughput screening assays provide a robust framework for the identification and characterization of novel inhibitors of the NKCC2 cotransporter, such as this compound. The fluorescence-based thallium flux assay is well-suited for a primary HTS campaign due to its speed and scalability, while the rubidium flux assay serves as a reliable secondary assay for hit confirmation and potency determination. These methodologies, combined with subsequent selectivity and in vivo studies, are crucial for the development of new diuretic agents with improved therapeutic profiles.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available data exists for the in vitro applications of A-49816. The following application notes and protocols are based on the known pharmacology of this compound as a loop diuretic and extrapolated from established protocols for other well-characterized Na-K-Cl cotransporter (NKCC) inhibitors, such as bumetanide (B1668049) and furosemide. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal working concentration for their specific cell type and assay.

Introduction

This compound is a high-ceiling, loop diuretic agent.[1] Like other drugs in this class, its primary mechanism of action is the inhibition of the Na-K-Cl cotransporter (NKCC), a protein involved in ion transport across cell membranes.[2] There are two major isoforms of this cotransporter, NKCC1, which is widely distributed in various tissues, and NKCC2, which is primarily found in the kidney.[3][4] Inhibition of NKCC in the thick ascending limb of the loop of Henle in the kidney leads to a reduction in sodium, chloride, and potassium reabsorption, resulting in increased urine output.[2]

These application notes provide recommended starting concentrations for this compound in in vitro cell-based assays and detailed protocols for investigating its effects on cellular ion transport.

Data Presentation

In Vitro Working Concentrations of Common Loop Diuretics (for reference)
CompoundCell LineAssay TypeEffective Concentration RangeIC50Reference
BumetanideHEK-293⁸⁶Rb⁺ uptake (NKCC1A)0.03 - 100 µM0.68 µM (hNKCC1A)[5]
BumetanideHEK-293⁸⁶Rb⁺ uptake (NKCC2A)0.03 - 100 µM4.0 µM (hNKCC2A)[5]
FurosemideRat Kidney (isolated perfused)Vasorelaxation10 - 80 mg/kg (i.v. in vivo)EC50 = 0.47 x 10⁻⁴ mol/l[6]

Based on the data for other loop diuretics, a starting concentration range of 0.1 µM to 100 µM is recommended for in vitro cell-based assays with this compound.

Experimental Protocols

Protocol 1: Determination of NKCC Inhibition using a ¹⁴Rb⁺ Influx Assay

This protocol is designed to measure the inhibitory effect of this compound on the activity of the Na-K-Cl cotransporter (NKCC) in a cultured cell line. The assay measures the uptake of radioactive rubidium (⁸⁶Rb⁺), a potassium analog, which is transported into the cells by NKCC.

Materials:

  • Cultured cells expressing NKCC1 or NKCC2 (e.g., HEK-293, T84, MDCK)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Influx Buffer (e.g., 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 20 mM HEPES, 5 mM D-glucose, pH 7.4)

  • Wash Buffer (ice-cold PBS)

  • This compound stock solution (in DMSO)

  • Bumetanide (positive control)

  • ⁸⁶RbCl (radioactive tracer)

  • Scintillation fluid

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well)

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Pre-incubation cluster_2 ⁸⁶Rb⁺ Influx cluster_3 Measurement A Seed cells in 24-well plates B Culture to 80-90% confluency A->B C Wash cells with Influx Buffer B->C D Pre-incubate with this compound or Bumetanide C->D E Add ⁸⁶RbCl to each well D->E F Incubate for a short period (e.g., 5 min) E->F G Stop influx with ice-cold Wash Buffer F->G H Lyse cells G->H I Measure radioactivity (Scintillation Counter) H->I

Workflow for determining NKCC inhibition using a ⁸⁶Rb⁺ influx assay.

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Pre-incubation:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed Influx Buffer.

    • Add Influx Buffer containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or bumetanide as a positive control. Include a vehicle control (DMSO).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • ⁸⁶Rb⁺ Influx:

    • Add ⁸⁶RbCl to each well to a final concentration of 1-2 µCi/mL.

    • Incubate at 37°C for a short period (e.g., 5 minutes) to measure the initial rate of uptake.

  • Stopping the Influx and Washing:

    • To stop the influx, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold Wash Buffer.

  • Cell Lysis and Measurement:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of ⁸⁶Rb⁺ uptake in each condition.

    • Plot the percentage of inhibition of ⁸⁶Rb⁺ uptake against the concentration of this compound to determine the IC50 value.

Signaling Pathway

The primary signaling pathway affected by this compound is the transport of ions across the cell membrane by the Na-K-Cl cotransporter.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Na_ext Na⁺ NKCC NKCC1/2 Na_ext->NKCC K_ext K⁺ K_ext->NKCC Cl_ext 2Cl⁻ Cl_ext->NKCC Na_int Na⁺ NKCC->Na_int K_int K⁺ NKCC->K_int Cl_int 2Cl⁻ NKCC->Cl_int A49816 This compound A49816->NKCC Inhibition

Inhibition of the Na-K-Cl cotransporter (NKCC) by this compound.

This simplified diagram illustrates that this compound inhibits the NKCC, preventing the influx of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ions into the cell. This disruption of ion transport is the basis for its diuretic effect in the kidney and can be studied in various cell types in vitro to understand its broader physiological and pathological roles.

References

Application Notes and Protocols for A-49816 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific preclinical in vivo animal studies for A-49816 have been publicly documented. The following application notes and protocols are representative examples based on the known clinical effects of this compound as a high-ceiling loop diuretic and are adapted from general pharmacological screening methods for diuretic agents.

Introduction

This compound is a high-ceiling loop diuretic that has demonstrated significant diuretic, saluretic (sodium excretion), and chloruretic (chloride excretion) effects in clinical trials.[1] Loop diuretics are a class of drugs that act on the thick ascending limb of the loop of Henle in the kidney. These agents are crucial in managing fluid overload in conditions such as heart failure, cirrhosis, and renal disease. The following protocols are designed to guide researchers in the preclinical in vivo evaluation of this compound's diuretic properties in a rodent model.

Mechanism of Action: Loop Diuretics

Loop diuretics, including this compound, exert their effects by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition reduces the reabsorption of sodium, potassium, and chloride ions from the tubular fluid. The increased solute concentration in the tubular fluid leads to a corresponding increase in water excretion (diuresis).

Loop_Diuretic_Mechanism_of_Action cluster_0 Thick Ascending Limb Epithelial Cell cluster_1 Tubular Lumen cluster_2 Interstitial Fluid NKCC2 Na+/K+/2Cl- Cotransporter Na_in NKCC2->Na_in Na+ K_in NKCC2->K_in K+ Cl_in NKCC2->Cl_in 2Cl- ROMK ROMK K+ Channel K_out ROMK->K_out K+ NaK_ATPase Na+/K+ ATPase Na_out NaK_ATPase->Na_out 3Na+ K_in_pump NaK_ATPase->K_in_pump 2K+ CLC_Kb CLC-Kb Cl- Channel Cl_out CLC_Kb->Cl_out Cl- Na_in->NaK_ATPase K_in->ROMK K_in->NaK_ATPase Cl_in->CLC_Kb Interstitial_ions Na+, K+, Cl- Lumen_ions Na+, K+, 2Cl- A49816 This compound A49816->NKCC2 Inhibits

Mechanism of action of this compound as a loop diuretic.

Experimental Protocols

Protocol 1: Acute Diuretic Activity in Rats

This protocol is designed to assess the dose-dependent diuretic, natriuretic, and kaliuretic effects of this compound following a single administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Positive control: Furosemide (B1674285) (e.g., 20 mg/kg)

  • Male Wistar rats (200-250 g)

  • Metabolic cages for individual housing and urine collection

  • Oral gavage needles

  • Graduated cylinders for urine volume measurement

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Animal Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment for acclimatization. Provide free access to standard chow and water.

  • Fasting: 18 hours before the experiment, withdraw food but continue to provide free access to water.

  • Hydration: On the day of the experiment, administer a saline load (0.9% NaCl) of 25 ml/kg body weight to each rat via oral gavage to ensure a uniform state of hydration and promote urine flow.

  • Dosing: Immediately after the saline load, divide the animals into the following groups (n=6 per group) and administer the respective treatments via oral gavage:

    • Group 1: Vehicle control

    • Group 2: Furosemide (20 mg/kg)

    • Group 3: this compound (low dose, e.g., 5 mg/kg)

    • Group 4: this compound (medium dose, e.g., 10 mg/kg)

    • Group 5: this compound (high dose, e.g., 20 mg/kg)

  • Urine Collection: Place the rats back into their metabolic cages immediately after dosing. Collect urine at 2, 4, 6, 8, and 24 hours post-administration.

  • Measurements:

    • Record the total urine volume for each collection period.

    • Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the total urine output, and the total excretion of Na+, K+, and Cl- for each animal. Compare the results from the this compound treated groups to the vehicle control and furosemide groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Data Presentation: Expected Outcomes for Protocol 1

Table 1: Cumulative Urine Output (ml) at 24 hours

Treatment GroupDose (mg/kg)Mean Urine Output (ml) ± SEM
Vehicle Control-Value
Furosemide20Value
This compound5Value
This compound10Value
This compound20Value

Table 2: Cumulative Electrolyte Excretion (mmol) at 24 hours

Treatment GroupDose (mg/kg)Sodium (Na+) ± SEMPotassium (K+) ± SEMChloride (Cl-) ± SEM
Vehicle Control-ValueValueValue
Furosemide20ValueValueValue
This compound5ValueValueValue
This compound10ValueValueValue
This compound20ValueValueValue
Protocol 2: Pharmacokinetic Study of this compound in Rats

This protocol outlines a basic pharmacokinetic study to determine key parameters of this compound in rats.

Materials:

  • This compound

  • Vehicle for intravenous (IV) and oral (PO) administration

  • Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation

  • Syringes and infusion pumps for IV administration

  • Oral gavage needles for PO administration

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Centrifuge

  • LC-MS/MS or other appropriate analytical method for quantifying this compound in plasma

Procedure:

  • Animal Preparation: Use rats with pre-implanted jugular vein catheters to facilitate serial blood sampling.

  • Dosing:

    • IV Group (n=3-5): Administer this compound at a single dose (e.g., 2 mg/kg) via the jugular vein cannula.

    • PO Group (n=3-5): Administer this compound at a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 ml) from the jugular vein cannula at the following time points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters.

Data Presentation: Key Pharmacokinetic Parameters for Protocol 2

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/ml)ValueValue
Tmax (h)N/AValue
AUC(0-t) (ngh/ml)ValueValue
AUC(0-inf) (ngh/ml)ValueValue
t1/2 (h)ValueValue
CL (L/h/kg)ValueValue
Vd (L/kg)ValueValue
Bioavailability (%)N/AValue

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis Acclimatization Animal Acclimatization (3 days) Fasting Fasting (18 hours) Acclimatization->Fasting Hydration Saline Load (25 ml/kg) Fasting->Hydration Dosing Administer Vehicle, Control, or this compound Hydration->Dosing Urine_Collection Urine Collection (0-24 hours) Dosing->Urine_Collection Blood_Sampling Blood Sampling (for PK study) Dosing->Blood_Sampling Urine_Analysis Measure Urine Volume & Electrolytes Urine_Collection->Urine_Analysis Plasma_Analysis Quantify this compound in Plasma Blood_Sampling->Plasma_Analysis Data_Analysis Statistical & Pharmacokinetic Analysis Urine_Analysis->Data_Analysis Plasma_Analysis->Data_Analysis

General experimental workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for A-49816 in Organoid and 3D Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is no specific data detailing the use or effects of the compound A-49816 in organoid or 3D cell culture systems. The primary characterization of this compound is as a high-ceiling loop diuretic that increases urine volume and the excretion of sodium and chloride[1].

The following application notes and protocols are presented as a detailed, illustrative framework for researchers who may be interested in investigating the effects of this compound or other novel small molecules in these advanced, physiologically relevant in vitro models. The experimental designs, data, and depicted signaling pathways are hypothetical and intended to serve as a comprehensive template for such a research endeavor.

Application Notes

Introduction

Organoid and 3D cell culture technologies represent a significant advancement over traditional 2D cell culture, offering in vitro models that more closely mimic the complex architecture and microenvironment of native tissues[2][3][4][5][6]. These systems are invaluable for a range of applications, including developmental biology, disease modeling, and drug discovery[2][3][5][6]. This compound, identified chemically as ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate, is a compound with known diuretic properties[1]. Its broader biological activities and potential effects on cellular systems in a 3D context remain unexplored.

These notes provide a foundational guide for designing and executing studies to evaluate the impact of this compound on various organoid and 3D culture models. The primary objectives of such a study would be to assess its cytotoxicity, and its effects on morphology, growth, and key cellular signaling pathways.

Potential Research Applications
  • Nephrotoxicity and Renal Physiology Studies: Utilizing kidney organoids to investigate the direct effects of this compound on renal tubule formation, function, and potential toxicity at high concentrations.

  • Oncology Research: Screening this compound against a panel of tumor organoids to determine if its diuretic mechanism or other off-target effects have any anti-cancer properties.

  • High-Throughput Screening: Integrating this compound into 3D cell culture-based high-throughput screening platforms to identify potential new therapeutic applications or unexpected biological activities.

Hypothetical Data Presentation

To illustrate the type of quantitative data that could be generated, the following table presents a hypothetical dose-response of this compound on the growth of human colorectal cancer organoids. This data is for exemplary purposes only.

Table 1: Hypothetical Effect of this compound on Colorectal Cancer Organoid Size

Concentration of this compound (µM)Average Organoid Diameter (µm) (Mean ± SD)
0 (Vehicle Control)450 ± 35
1445 ± 40
10430 ± 38
50310 ± 25
100150 ± 20
20050 ± 10

Experimental Protocols

General Protocol for Establishing 3D Organoid Cultures

This protocol provides a general framework for the generation of organoids from either pluripotent stem cells (PSCs) or adult stem cells (ASCs). Specific growth factors and media formulations should be optimized for the particular organoid type.

  • Cell Preparation: Isolate ASCs from tissue biopsies or differentiate PSCs towards the desired lineage.[1]

  • Matrix Embedding: Resuspend cell pellets in a basement membrane matrix (e.g., Matrigel) on ice to a final concentration suitable for dome formation.[1]

  • Doming: Pipette 25-50 µL domes of the cell-matrix suspension onto a pre-warmed multi-well plate.[1]

  • Polymerization: Incubate the plate at 37°C for 15-20 minutes to allow the matrix to solidify.

  • Media Addition: Gently add the appropriate organoid growth medium to each well.[1]

  • Culture and Maintenance: Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days. Passage the organoids as they grow, typically every 7-14 days, by mechanical and/or enzymatic dissociation.

Protocol for Treatment of Established Organoids with this compound
  • Organoid Plating: One to two days before treatment, passage and plate organoids in a multi-well format suitable for the intended analysis (e.g., 48-well or 96-well plate).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in organoid growth medium to achieve the desired final concentrations. Include a vehicle-only control (medium with the same final concentration of the solvent).

  • Dosing: Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated organoids for the desired duration (e.g., 24, 48, or 72 hours).

  • Analysis: Proceed with downstream analyses to assess the effects of the compound.

Quantitative Analysis of Organoid Growth
  • Imaging: At the end of the treatment period, capture brightfield images of the organoids in each well using an inverted microscope.

  • Image Analysis: Use an automated image analysis software (e.g., ImageJ/Fiji or a specialized organoid analysis platform) to measure the diameter or area of a representative number of organoids from each condition.

  • Data Analysis: Calculate the average organoid size for each treatment condition and normalize the data to the vehicle-treated control group.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram outlines the logical flow of an experiment to test the effects of this compound on organoids.

G cluster_0 Phase 1: Organoid Culture cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Data Acquisition & Analysis start Establish Organoid Culture passage Passage and Plate for Experiment start->passage treat Treat Organoids with this compound passage->treat prepare Prepare this compound Serial Dilutions prepare->treat incubate Incubate for Defined Period treat->incubate imaging Brightfield Imaging incubate->imaging quantify Quantify Organoid Size/Viability imaging->quantify analyze Statistical Analysis quantify->analyze

Caption: A streamlined workflow for testing this compound in organoid cultures.

Hypothetical Signaling Pathway Modulation by this compound

This diagram illustrates a hypothetical scenario where this compound could interfere with the Wnt signaling pathway, a critical pathway in many types of organoids, particularly those of intestinal origin. This is a speculative diagram for illustrative purposes only.

G cluster_0 Wnt Signaling Pathway (Simplified) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activation Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Inhibition BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation and Co-activation TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes A49816 Hypothetical Modulation by this compound A49816->GSK3B Potential Upregulation

References

Unraveling Rho Kinase Function: The Utility of A-49816 as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a pivotal role in regulating a multitude of cellular processes. As a key downstream effector of the small GTPase RhoA, ROCK influences cell shape, motility, contraction, and gene expression primarily through its modulation of the actin cytoskeleton. Two isoforms, ROCK1 and ROCK2, have been identified and are implicated in various physiological and pathological conditions, making them attractive therapeutic targets. The study of ROCK function has been greatly advanced by the development of specific inhibitors. This document provides a comprehensive overview of A-49816, a tool compound for investigating the physiological and pathological roles of Rho kinase.

Mechanism of Action

The RhoA/ROCK signaling pathway is a central regulator of actomyosin (B1167339) contractility. When activated by upstream signals, RhoA in its GTP-bound state binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream substrates. A key substrate is the myosin phosphatase target subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin light chain (MLC) phosphatase. This inhibition leads to an increase in the phosphorylation of the myosin light chain, which promotes the interaction of actin and myosin, resulting in cellular contraction and the formation of stress fibers and focal adhesions.

This compound is a potent and selective inhibitor of Rho kinase. By competing with ATP for the kinase domain of ROCK, this compound effectively blocks its catalytic activity. This inhibition prevents the phosphorylation of downstream targets like MYPT1, leading to the dephosphorylation of MLC and subsequent relaxation of the actin cytoskeleton. The precise inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of this compound for ROCK1 and ROCK2, as well as its selectivity against a panel of other kinases, are crucial for interpreting experimental results.

Visualization of the Rho/ROCK Signaling Pathway

Rho_ROCK_Pathway extracellular Extracellular Signals (e.g., LPA, Growth Factors) receptor GPCR / Receptor Tyrosine Kinase extracellular->receptor rhoA_GDP RhoA-GDP (Inactive) receptor->rhoA_GDP GEFs rhoA_GTP RhoA-GTP (Active) rhoA_GDP->rhoA_GTP GAPs rock ROCK rhoA_GTP->rock Activation mlcp Myosin Light Chain Phosphatase (MLCP) rock->mlcp Inhibition mlc Myosin Light Chain (MLC) rock->mlc Phosphorylation a49816 This compound a49816->rock Inhibition p_mlc Phospho-MLC mlcp->p_mlc Dephosphorylation mlc->p_mlc Phosphorylation cytoskeleton Actin Cytoskeleton Reorganization (Stress Fibers, Contraction) p_mlc->cytoskeleton

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Applications in Research

Due to its role in fundamental cellular processes, this compound can be utilized as a tool in a wide range of research areas, including:

  • Cancer Biology: Investigating the role of ROCK in tumor cell migration, invasion, and metastasis.

  • Neuroscience: Studying axonal guidance, neurite outgrowth, and synaptic plasticity.

  • Cardiovascular Research: Examining the contribution of ROCK to smooth muscle contraction, hypertension, and vascular remodeling.

  • Cell Biology: Elucidating the mechanisms of cytokinesis, cell adhesion, and mechanotransduction.

  • Drug Discovery: Serving as a reference compound in the development of novel ROCK inhibitors with therapeutic potential.

Protocols

In Vitro Kinase Assay for ROCK Inhibition

This protocol describes a method to determine the in vitro potency of this compound against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Myelin Basic Protein (MBP) or other suitable substrate

  • This compound

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the kinase buffer, recombinant ROCK enzyme, and the substrate.

  • Add the serially diluted this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP or ATP from the ADP-Glo™ kit.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction. For radioactive assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's protocol.

  • Quantify the kinase activity. For radioactive assays, wash the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of the In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilution of this compound start->prep_inhibitor prep_reaction Prepare Kinase Reaction Mix (ROCK enzyme, Substrate, Buffer) start->prep_reaction add_inhibitor Add this compound to Plate prep_inhibitor->add_inhibitor prep_reaction->add_inhibitor initiate_reaction Initiate Reaction (Add ATP) add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Kinase Activity stop_reaction->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for an in vitro ROCK kinase inhibition assay.

Cell-Based Assay for Stress Fiber Formation

This protocol outlines a method to assess the effect of this compound on stress fiber formation in cultured cells.

Materials:

  • Adherent cell line (e.g., HeLa, NIH 3T3)

  • Cell culture medium and supplements

  • This compound

  • Serum (e.g., Fetal Bovine Serum - FBS)

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 12-24 hours to reduce basal ROCK activity.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with a ROCK activator, such as serum (e.g., 10% FBS) or lysophosphatidic acid (LPA), for 15-30 minutes.

  • Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Stain the actin filaments by incubating with fluorescently-labeled phalloidin for 20-30 minutes.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope and quantify the changes in stress fiber formation.

Data Presentation

Quantitative data from these and other experiments should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
ROCK1[Insert Value]
ROCK2[Insert Value]
PKA[Insert Value]
PKC[Insert Value]
Other Kinases...[Insert Value]

Table 2: Effect of this compound on Cell Viability

Cell LineThis compound IC50 (µM)
HeLa[Insert Value]
NIH 3T3[Insert Value]
Other Cell Lines...[Insert Value]

Disclaimer: The IC50 values in the tables are placeholders and need to be populated with actual experimental data for this compound. The provided protocols are general guidelines and may require optimization for specific experimental conditions.

Troubleshooting & Optimization

A-49816 solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with A-49816 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1][2][3] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability.[3] It is crucial to ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[1] Aliquoting the stock solution into smaller, single-use volumes is advisable to prevent repeated freeze-thaw cycles.[3]

Q3: What is the maximum recommended concentration of DMSO in the final culture volume?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[3] However, the tolerance can be cell-line dependent. It is best practice to include a vehicle control (media with the same final DMSO concentration as your experimental wells) to account for any effects of the solvent on cell viability and function.[3]

Q4: In which cell culture media can I use this compound?

This compound can likely be used in a variety of common cell culture media, such as Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640 medium.[4] However, the solubility and stability of this compound may differ between various media formulations due to differences in their composition, such as pH, the presence of serum, and other additives.[4] It is crucial to assess its solubility and stability in your specific experimental conditions.

Q5: What is the expected stability of this compound in cell culture media?

The stability of small molecules in culture media can be influenced by factors such as temperature, light exposure, and interactions with media components.[2][5] While specific data for this compound is unavailable, it is a good practice to prepare fresh working solutions from a frozen stock for each experiment to minimize degradation. Some media components themselves can be unstable; for instance, L-glutamine can degrade over time, leading to the accumulation of toxic ammonia.[6][7] Using media with stable glutamine supplements, like GlutaMAX, can improve the consistency of your results.[7][8]

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Q: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

A: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds.[1] It occurs because the compound's solubility dramatically decreases when the concentrated DMSO stock is diluted into the aqueous environment of the cell culture media.[1][3]

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[1]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[1]
Interaction with Media Components This compound may have low solubility in the specific basal media formulation being used.Try a different basal media formulation. If using serum-containing media, the presence of proteins in the serum can sometimes help to increase the solubility of hydrophobic compounds.

Issue: Delayed Precipitation of this compound in Culture Media

Q: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

A: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH or temperature, or interactions with media components.[1]

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Changes in temperature can decrease the solubility of the compound.Ensure the incubator temperature is stable and avoid frequent opening of the incubator door.[2]
pH Shift in Media Cellular metabolism can cause the pH of the culture media to change over time, which can affect the solubility of the compound.Use a medium with a robust buffering system, such as one containing HEPES, and ensure the CO2 level in the incubator is appropriate for the media's bicarbonate concentration.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[2]If possible, try a different basal media formulation.[1]
Solvent Evaporation Evaporation of the solvent from the culture vessel can lead to an increase in the effective concentration of this compound, causing it to exceed its solubility limit.Ensure culture flasks or plates are properly sealed to prevent evaporation.[2]

Quantitative Data Summary

The following table provides a hypothetical summary of this compound's solubility in common solvents and a representative cell culture medium. This data should be experimentally determined for your specific lot of the compound and experimental conditions.

Solvent/MediumStock Concentration (mM)Maximum Working Concentration (µM) in Media + 10% FBSObservations
DMSO50N/AClear solution[3]
Ethanol20N/AClear solution[3]
PBS<0.1N/AInsoluble[3]
DMEM + 10% FBSN/A~10Precipitates above this concentration[3]
RPMI-1640 + 10% FBSN/A~15Precipitates above this concentration

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol outlines a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.[1]

  • Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your this compound DMSO stock in your complete cell culture medium (pre-warmed to 37°C and containing serum, if applicable). For example, prepare final concentrations ranging from 1 µM to 50 µM.[3]

  • Include Controls: Include a DMSO-only control with the highest concentration of DMSO used in the dilutions.[1]

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can read the absorbance of the plate at a wavelength of 600-700 nm. An increase in absorbance indicates precipitation.[1]

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[1]

Visualizations

experimental_workflow start_node Start: this compound Precipitation Observed decision_node decision_node start_node->decision_node Immediate or Delayed? process_node_immediate Troubleshoot Immediate Precipitation: - Lower final concentration - Use pre-warmed media - Perform serial dilution decision_node->process_node_immediate Immediate process_node_delayed Troubleshoot Delayed Precipitation: - Check incubator stability - Use buffered media (HEPES) - Ensure proper sealing decision_node->process_node_delayed Delayed process_node process_node end_node End: Soluble this compound Solution process_node_immediate->end_node process_node_delayed->end_node

Caption: Troubleshooting workflow for this compound precipitation.

signaling_pathway receptor_node Growth Factor Receptor pathway_node_1 Kinase A receptor_node->pathway_node_1 Growth Factor inhibitor_node This compound pathway_node_2 Kinase B inhibitor_node->pathway_node_2 pathway_node pathway_node response_node Cell Proliferation, Survival pathway_node_1->pathway_node_2 pathway_node_3 Kinase C (ERK) pathway_node_2->pathway_node_3 pathway_node_3->response_node

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: A-49816 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound A-49816.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary pharmacological effect?

This compound is classified as a high-ceiling loop diuretic.[1] Its primary pharmacological effect is to increase urine output and the excretion of sodium and chloride.[1]

Q2: What is the mechanism of action of this compound?

As a loop diuretic, this compound is presumed to act by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.[2] This inhibition reduces the reabsorption of sodium, potassium, and chloride, leading to an increase in urine production (diuresis).[2]

Q3: What are the expected quantitative effects of this compound on urine and electrolyte excretion?

In a clinical trial involving healthy volunteers, this compound demonstrated a dose-dependent increase in urine volume and the excretion of sodium and chloride.[1] Significant effects were observed at higher doses (12.5, 15, and 20 mg).[1] The onset of action is within 2 hours, with peak effects on urine formation and sodium and chloride excretion occurring between 2 to 4 hours after administration.[1] Notably, a consistent increase in potassium excretion (kaluresis) was not observed at the tested doses.[1]

Data Summary

The following table summarizes the key quantitative findings from a single-blind, placebo-controlled clinical trial of this compound in healthy volunteers.

Dose of this compoundOnset of Action (Urine & NaCl Excretion)Peak Effect (Urine & NaCl Excretion)Effect on Potassium Excretion (Kaluresis)
0.5 - 20 mgWithin 2 hours2 - 4 hoursNot consistently observed
12.5, 15, 20 mgSignificant diuresis, saluresis, and chloruresis observed--

Data extracted from the pharmacological effects of this compound in a clinical trial.[1]

Troubleshooting Guide

Issue 1: Lower than expected diuretic effect.

  • Possible Cause 1: Diuretic Resistance. Prolonged exposure to loop diuretics can lead to compensatory changes in the nephron, reducing the drug's effectiveness. This is a common cause of diuretic resistance.

  • Troubleshooting Steps:

    • Increase Dose: The dose-response relationship for loop diuretics is steep.[3] Increasing the dose of this compound may overcome the resistance.

    • Increase Dosing Frequency: If the duration of action is short, increasing the frequency of administration can help maintain a therapeutic effect.

    • Combination Therapy: Consider using this compound in combination with a diuretic that acts on a different part of the nephron, such as a thiazide diuretic which inhibits the NaCl cotransporter in the distal convoluted tubule.

Issue 2: Inconsistent or variable results between experiments.

  • Possible Cause 1: Animal Model Variability. Differences in the renal function and fluid balance of laboratory animals can lead to variable responses to diuretics.

  • Troubleshooting Steps:

    • Acclimatize Animals: Ensure animals are properly acclimatized to metabolic cages and handling procedures to minimize stress-induced variations.

    • Control Diet and Water Intake: Standardize the diet, particularly sodium content, and water access for all animals in the study.

    • Baseline Measurements: Collect baseline urine and electrolyte measurements before administering this compound to account for individual variations.

  • Possible Cause 2: Issues with Drug Formulation or Administration.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure this compound is properly dissolved and the final formulation is stable.

    • Confirm Administration Accuracy: Double-check the accuracy of dosing volumes and the administration technique (e.g., oral gavage, intravenous injection).

Issue 3: Unexpected side effects observed.

  • Possible Cause 1: Off-target effects. High concentrations of loop diuretics may have effects on other tissues. For example, some loop diuretics can induce vasodilation through the production of prostaglandins.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a detailed dose-response study to identify the minimum effective dose and to see if the unexpected effects are dose-dependent.

    • In Vitro Assays: Use in vitro models, such as isolated perfused kidneys or cell lines expressing NKCC2, to investigate the direct effects of this compound on renal tissue without systemic influences.[4]

Experimental Protocols

1. In Vivo Diuretic Activity Assessment (Adapted from Lipschitz Test)

  • Principle: This method assesses the diuretic activity of a test compound by measuring urine and sodium excretion in rats compared to a standard diuretic and a control group.

  • Methodology:

    • Animal Preparation: Use adult male Wistar rats (150-200g). Withhold food and water for 18 hours before the experiment.

    • Grouping: Divide the animals into at least three groups:

      • Control Group: Receives the vehicle (e.g., normal saline).

      • Standard Group: Receives a known loop diuretic (e.g., furosemide).

      • Test Group(s): Receives this compound at various doses.

    • Administration: Administer the vehicle, standard, or test compound orally or via intraperitoneal injection.

    • Urine Collection: Place each rat in an individual metabolic cage designed for urine collection. Collect urine at predetermined time intervals (e.g., 0-4 hours, 4-8 hours, and 8-24 hours).

    • Analysis:

      • Measure the total volume of urine for each animal at each time point.

      • Analyze the urine for sodium and potassium concentrations using a flame photometer.

      • Calculate the total excretion of sodium and potassium.

    • Data Presentation: Compare the urine volume and electrolyte excretion between the test groups and the control and standard groups.

2. In Vitro Na+/K+/2Cl- Cotransporter (NKCC2) Inhibition Assay (Cell-Based)

  • Principle: This assay measures the ability of this compound to inhibit the activity of the NKCC2 cotransporter in a cell line overexpressing the transporter. A common method involves measuring the uptake of a potassium analog, such as Rubidium-86 (⁸⁶Rb⁺) or non-radioactive thallium (Tl⁺).

  • Methodology:

    • Cell Culture: Use a stable cell line, such as HEK293 cells, engineered to express the human NKCC2 protein.

    • Assay Preparation: Plate the cells in a multi-well format (e.g., 96-well plate) and grow to confluence.

    • Pre-incubation: Wash the cells with a pre-incubation buffer and then incubate them with varying concentrations of this compound or a known inhibitor (e.g., bumetanide) for a specified time.

    • Ion Uptake: Initiate the uptake by adding an assay buffer containing the potassium analog (e.g., ⁸⁶Rb⁺ or Tl⁺) and other necessary ions (Na⁺ and Cl⁻).

    • Termination and Lysis: After a short incubation period, stop the uptake by rapidly washing the cells with an ice-cold wash buffer. Lyse the cells to release the intracellular contents.

    • Detection:

      • For ⁸⁶Rb⁺: Measure the radioactivity in the cell lysate using a scintillation counter.

      • For Tl⁺: Use a thallium-sensitive fluorescent dye. The influx of Tl⁺ quenches the fluorescence, and the rate of quenching is proportional to the transporter activity.

    • Data Analysis: Determine the concentration of this compound that causes 50% inhibition of NKCC2 activity (IC₅₀).

Visualizations

a49816_mechanism cluster_lumen cluster_cell cluster_interstitium lumen Tubular Lumen cell Thick Ascending Limb Epithelial Cell interstitium Renal Interstitium ROMK ROMK Channel NaK_ATPase Na+/K+ ATPase ClC_Kb ClC-Kb Channel Na_lumen Na+ NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Na_lumen->NKCC2 K_lumen K+ K_lumen->NKCC2 Cl_lumen 2Cl- Cl_lumen->NKCC2 ROMK->K_lumen K+ Recycling Na_interstitium Na+ NaK_ATPase->Na_interstitium 3 Na+ out 2 K+ in K_interstitium K+ NaK_ATPase->K_interstitium 3 Na+ out 2 K+ in Cl_interstitium Cl- ClC_Kb->Cl_interstitium Cl- Efflux A49816 This compound A49816->NKCC2 Inhibition

Caption: Mechanism of action of this compound on the Na+/K+/2Cl- cotransporter.

troubleshooting_workflow start Unexpected Experimental Result with this compound check_diuresis Is Diuretic Effect Lower Than Expected? start->check_diuresis check_variability Are Results Inconsistent? check_diuresis->check_variability No increase_dose Increase Dose or Dosing Frequency check_diuresis->increase_dose Yes check_side_effects Are Unexpected Side Effects Observed? check_variability->check_side_effects No standardize_conditions Standardize Animal Conditions (Diet, etc.) check_variability->standardize_conditions Yes dose_response Perform Dose-Response Curve for Side Effects check_side_effects->dose_response Yes end Problem Resolved check_side_effects->end No combination_therapy Consider Combination Therapy increase_dose->combination_therapy increase_dose->end combination_therapy->end verify_formulation Verify Drug Formulation and Administration standardize_conditions->verify_formulation verify_formulation->end in_vitro_studies Conduct In Vitro Studies dose_response->in_vitro_studies in_vitro_studies->end

Caption: Troubleshooting workflow for this compound experimental results.

References

Optimizing A-49816 concentration for specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice Regarding the Use of A-49816 in Cell-Based Assays

Our comprehensive review of the scientific literature has identified this compound as a potent, high-ceiling loop diuretic. Its primary and well-documented function is to increase urine and electrolyte excretion. To date, there is no published research available that describes the use of this compound as a tool for in-vitro cell-based research to probe specific signaling pathways or to modulate cellular processes outside of its diuretic action.

The information provided below is based on the documented clinical and pharmacological properties of this compound. We currently do not have data to support the creation of a technical support guide for its application in cell culture experiments as requested.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is classified as a high-ceiling loop diuretic.[1] Its primary effect, observed in clinical trials, is to significantly increase urine volume and the excretion of sodium and chloride.[1] This action is characteristic of diuretics that act on the thick ascending limb of the loop of Henle in the kidney.

Q2: Are there any known in-vitro applications of this compound for studying specific cell types or signaling pathways?

Based on available scientific literature, there are no established in-vitro protocols or studies that utilize this compound for the purpose of optimizing its concentration for specific cell types in a research setting to investigate cellular signaling pathways. The compound's documented activity is specific to its diuretic effect in a physiological context.

Q3: Can I use this compound for my cancer cell line experiments?

There is no scientific evidence to support the use of this compound in cancer cell line experiments. Its known pharmacological profile does not suggest any anti-cancer or cell signaling modulatory properties that are typically sought after in such research.

Troubleshooting

As there are no established protocols for the use of this compound in cell culture, we are unable to provide a troubleshooting guide for such applications. The primary challenges in attempting to use this compound in-vitro would stem from the lack of a known cellular target outside of the kidney tubules and the absence of any data on effective concentrations for cell-based assays.

Experimental Protocols

We cannot provide detailed methodologies for experiments involving this compound in cell culture due to the absence of any published research in this area.

Signaling Pathways and Experimental Workflows

Due to the lack of information on this compound's activity in a cellular research context, we are unable to provide diagrams of signaling pathways or experimental workflows for concentration optimization. The known physiological effect of this compound is depicted below.

G cluster_0 In Vivo Administration of this compound cluster_1 Physiological Response This compound This compound Kidney (Loop of Henle) Kidney (Loop of Henle) This compound->Kidney (Loop of Henle) Acts on Increased Urine Output Increased Urine Output Kidney (Loop of Henle)->Increased Urine Output Increased Sodium Excretion Increased Sodium Excretion Kidney (Loop of Henle)->Increased Sodium Excretion Increased Chloride Excretion Increased Chloride Excretion Kidney (Loop of Henle)->Increased Chloride Excretion

Caption: Physiological action of the diuretic this compound.

We advise researchers to consult the existing literature on this compound and consider its documented pharmacological profile before designing any in-vitro experiments. If your research requires the modulation of a specific cellular pathway, we recommend searching for compounds that have been validated for that purpose.

References

Off-target effects of A-49816 to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on considering and investigating potential off-target effects of A-49816, a high-ceiling loop diuretic. Given the limited publicly available data on the specific off-target molecular interactions of this compound, this guide focuses on the known class effects of loop diuretics and provides a framework for identifying and characterizing potential off-target liabilities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a high-ceiling loop diuretic. Its primary pharmacological effect is to increase urine volume and the excretion of sodium and chloride.[1] This is achieved by inhibiting the Na+-K+-2Cl- symporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.

Q2: Are there any known specific off-target interactions for this compound?

As of the latest available information, specific molecular off-target binding data for this compound from broad screening panels (e.g., kinase, GPCR, ion channel panels) has not been publicly disclosed.

Q3: What are the expected and observed side effects of this compound based on its primary pharmacology?

Based on a clinical trial with normal volunteers, this compound administration leads to significant saluresis (sodium excretion), chloruresis (chloride excretion), and diuresis (increased urine production).[1] Kaluresis (potassium excretion) was not consistently observed at the tested doses.[1] Common side effects for the loop diuretic class include electrolyte imbalances (hyponatremia, hypokalemia, hypomagnesemia), dehydration, and hypotension.[2][3][4]

Q4: Could this compound have effects on the central nervous system (CNS)?

Some loop diuretics, like bumetanide, are known to inhibit the NKCC1 cotransporter, which is expressed in the CNS and other tissues.[5][6][7] This has led to the investigation of their off-label use for neurological disorders.[5][6][7] While there is no specific data for this compound, the possibility of CNS effects through NKCC1 inhibition should be considered.

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide is designed to help researchers troubleshoot unexpected results that may be attributable to off-target effects of this compound.

Observed Issue Potential Off-Target Consideration Recommended Action
Unexpected cell death or reduced viability in vitro. Cytotoxicity due to inhibition of essential cellular processes unrelated to NKCC2.Perform a dose-response curve to determine the EC50 for the observed effect and compare it to the known on-target potency. Conduct cell health assays (e.g., apoptosis, necrosis assays).
Alteration in cell signaling pathways unrelated to ion transport. Inhibition or activation of kinases, phosphatases, or other signaling molecules.Perform a broad kinase inhibition screen or a targeted western blot analysis of key signaling pathways.
Changes in gene expression profiles. Effects on transcription factors or epigenetic modulators.Conduct transcriptomic analysis (e.g., RNA-seq) to identify affected pathways.
In vivo effects inconsistent with diuresis (e.g., behavioral changes). Potential CNS effects, possibly through inhibition of NKCC1 or other neuronal targets.Assess the blood-brain barrier permeability of this compound. Conduct behavioral studies and neurochemical analyses.
Electrolyte imbalances in animal models beyond expected levels. Potent and sustained diuretic effect leading to severe dehydration and electrolyte loss.Closely monitor electrolyte levels and hydration status. Adjust dosing regimen and provide electrolyte supplementation if necessary.[2]

Experimental Protocols

To thoroughly investigate the off-target profile of this compound, a tiered experimental approach is recommended.

Tier 1: Broad Off-Target Screening

Objective: To identify potential off-target binding interactions across major protein families.

Methodology: In Vitro Profiling Panels

  • Kinase Panel Screening:

    • Utilize a commercial kinase panel (e.g., Eurofins KINOMEscan™, Reaction Biology Kinase Panels) to screen this compound at a fixed concentration (e.g., 10 µM) against a broad range of human kinases.

    • Follow up with IC50 determination for any kinases showing significant inhibition (>50% at 10 µM).

  • GPCR Panel Screening:

    • Submit this compound to a radioligand binding assay panel against a wide array of GPCRs to identify any potential binding interactions.

  • Ion Channel Panel Screening:

    • Assess the activity of this compound on a panel of key ion channels (e.g., hERG, voltage-gated sodium and calcium channels) to evaluate potential cardiotoxicity and neurotoxicity liabilities.

Tier 2: Cellular Thermal Shift Assay (CETSA)

Objective: To identify target engagement in a cellular context without the need for a labeled compound.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to separate precipitated proteins from the soluble fraction.

  • Analysis: Analyze the soluble protein fraction by western blotting for specific candidate targets or by mass spectrometry for an unbiased proteome-wide analysis. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Tier 3: Phenotypic Screening

Objective: To identify unexpected cellular phenotypes induced by this compound.

Methodology: High-Content Imaging

  • Cell Plating: Plate a relevant cell line (e.g., a renal cell line, a neuronal cell line) in multi-well plates.

  • Compound Treatment: Treat cells with a concentration range of this compound.

  • Staining: Stain the cells with a panel of fluorescent dyes to visualize various cellular features (e.g., nuclear morphology, mitochondrial membrane potential, cytoskeletal organization).

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze the images to quantify changes in cellular phenotypes.

Quantitative Data Summary

The following tables are illustrative examples of how to present quantitative data obtained from the recommended experimental protocols.

Table 1: Illustrative Kinase Selectivity Profile for this compound

Kinase Target% Inhibition @ 10 µMIC50 (µM)
Kinase A85%1.2
Kinase B62%8.5
Kinase C15%> 100
.........

Table 2: Illustrative Ion Channel Panel Results for this compound

Ion Channel% Inhibition @ 10 µMIC50 (µM)
hERG5%> 100
Nav1.512%> 100
Cav1.28%> 100
.........

Visualizations

experimental_workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Target Engagement cluster_tier3 Tier 3: Phenotypic Screening cluster_output Data Analysis & Interpretation Kinase_Panel Kinase Panel CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Panel->CETSA Validate Hits Off_Target_Profile Comprehensive Off-Target Profile Kinase_Panel->Off_Target_Profile GPCR_Panel GPCR Panel GPCR_Panel->CETSA Validate Hits GPCR_Panel->Off_Target_Profile Ion_Channel_Panel Ion Channel Panel Ion_Channel_Panel->CETSA Validate Hits Ion_Channel_Panel->Off_Target_Profile HCS High-Content Screening CETSA->HCS Investigate Phenotype HCS->Off_Target_Profile A49816 This compound A49816->Kinase_Panel A49816->GPCR_Panel A49816->Ion_Channel_Panel

Caption: Experimental workflow for characterizing this compound off-target effects.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular NKCC2 NKCC2 (On-Target) Ion_Transport Inhibition of Ion Transport (Diuresis) NKCC2->Ion_Transport Off_Target_Receptor Potential Off-Target (e.g., Kinase, GPCR) Downstream_Signaling Altered Downstream Signaling Off_Target_Receptor->Downstream_Signaling A49816 This compound A49816->NKCC2 Inhibits A49816->Off_Target_Receptor Binds to? Cellular_Response Unexpected Cellular Response Downstream_Signaling->Cellular_Response

Caption: On-target vs. potential off-target signaling of this compound.

References

How to prevent A-49816 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: A-49816

This technical support center provides guidance on the proper handling, storage, and use of this compound in experimental settings to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-ceiling loop diuretic. Its chemical name is ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate. Like other loop diuretics, it is expected to exert its effect by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of these ions and water.

Q2: What are the most likely causes of this compound degradation during my experiments?

Based on its chemical structure, which contains ester, phenol, and amine functional groups, this compound is potentially susceptible to degradation under the following conditions:

  • pH Extremes: Both acidic and basic conditions can lead to hydrolysis of the ethyl ester group. The aminomethylphenol moiety may be prone to oxidation, particularly at alkaline pH.

  • Light Exposure: Compounds with phenolic groups can be sensitive to light, leading to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents in the experimental medium can lead to the degradation of the aminomethylphenol and phenoxy groups.

  • Elevated Temperatures: High temperatures can accelerate the rate of hydrolytic and oxidative degradation.

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, stock solutions should be prepared and stored following these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous solvent such as DMSO or ethanol. The choice of solvent may depend on the specific requirements of your experiment.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume added to your experimental system.

  • Storage Conditions: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. A vendor of phenoxyacetic acid, a related compound, suggests that stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

  • Inert Atmosphere: For long-term storage, consider purging the vials with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound. Degradation of the compound in the stock solution or experimental medium.1. Prepare fresh stock solutions: Discard old stock solutions and prepare new ones from solid material. 2. Optimize experimental buffer: Ensure the pH of your experimental medium is within a stable range (ideally near neutral, pH 6-8). Avoid highly acidic or alkaline conditions. If a different pH is required, perform a stability study of this compound under those conditions. 3. Protect from light: Conduct experiments under low-light conditions or use amber-colored labware. 4. Avoid incompatible substances: Do not use this compound in the presence of strong oxidizing agents or strong bases.[2]
Precipitation of this compound in aqueous experimental media. Low aqueous solubility of the compound.1. Adjust final concentration: Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit. 2. Use a co-solvent: If compatible with your experimental system, a small percentage of a co-solvent (e.g., DMSO, ethanol) may help to maintain solubility. Ensure the final solvent concentration does not affect your experimental model.
Variability in results between experimental runs. Inconsistent handling and storage of this compound.1. Standardize protocols: Ensure all users follow a standardized protocol for stock solution preparation, storage, and handling. 2. Aliquot stock solutions: Use single-use aliquots to avoid variability introduced by repeated freeze-thaw cycles. 3. Regularly check for degradation: If you suspect degradation, you can analyze your stock solution using techniques like HPLC to check for the appearance of degradation products.

Data on Compound Stability

General Stability Recommendations for this compound (Inferred)

Condition Recommendation Rationale
pH Maintain solutions between pH 6 and 8.To prevent acid or base-catalyzed hydrolysis of the ester group and oxidation of the aminomethylphenol group.
Light Store and handle protected from light.Phenolic compounds can be susceptible to photodegradation.
Temperature Store stock solutions at ≤ -20°C. Perform experiments at the required physiological temperature, but minimize the time the compound is kept at higher temperatures in solution.To slow down the rate of chemical degradation.
Atmosphere For long-term storage of stock solutions, consider an inert atmosphere.To prevent oxidation.

Experimental Protocols

Protocol: In Vitro Assessment of this compound Stability

This protocol provides a general method to assess the stability of this compound under specific experimental conditions.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of test solutions by diluting the stock solution into the experimental buffers of interest (e.g., different pH values, with or without other additives).

  • Incubation:

    • Incubate the test solutions under the desired experimental conditions (e.g., 37°C, exposure to ambient light vs. dark).

    • Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Monitor the peak area of the parent this compound compound and look for the appearance of new peaks that may correspond to degradation products.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time to determine the degradation rate under each condition.

Visualizations

cluster_degradation Potential Degradation Pathways of this compound A49816 This compound (Active Compound) Hydrolysis_Product Hydrolyzed Product (Carboxylic Acid) A49816->Hydrolysis_Product  High/Low pH  (Ester Hydrolysis) Oxidation_Product Oxidized Product (Quinone-like species) A49816->Oxidation_Product  Oxidizing Agents  Light Exposure Inactive_Metabolite Inactive Metabolite Hydrolysis_Product->Inactive_Metabolite Loss of Activity Oxidation_Product->Inactive_Metabolite Loss of Activity cluster_workflow General Experimental Workflow for In Vitro Diuretic Assay start Start prep_cells Prepare Renal Epithelial Cell Culture start->prep_cells treat_cells Treat Cells with this compound and Controls prep_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate measure_transport Measure Ion Transport (e.g., using ion-sensitive dyes or isotopes) incubate->measure_transport analyze_data Analyze and Compare Data measure_transport->analyze_data end_point End analyze_data->end_point

References

A-49816 cytotoxicity and how to mitigate it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the known adverse effects associated with the loop diuretic A-49816 and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a high-ceiling loop diuretic. Its primary pharmacological effect is to increase urine and electrolyte excretion by acting on the kidneys.

Q2: Is this compound cytotoxic?

Currently, there is no scientific literature available to suggest that this compound exhibits cytotoxic effects in the manner of an anti-cancer agent. Its mechanism of action is not targeted towards inducing cell death but rather inhibiting ion transport in the kidney.

Q3: What are the known toxicities associated with this compound and other loop diuretics?

The toxic effects of loop diuretics like this compound are generally dose-dependent and are extensions of their primary pharmacological action. These include:

  • Electrolyte Imbalances: Hypokalemia (low potassium), hyponatremia (low sodium), and hypochloremic alkalosis are common due to increased excretion of these ions.[1]

  • Dehydration: Excessive fluid loss can lead to dehydration and hypotension.[1]

  • Ototoxicity: Damage to the inner ear, potentially leading to tinnitus, vertigo, or hearing loss, is a rare but serious adverse effect, particularly at high doses or with rapid intravenous administration.[2]

Troubleshooting Guide: Managing Adverse Effects of Loop Diuretics

This guide provides troubleshooting for common issues encountered during experiments involving loop diuretics like this compound.

IssuePotential CauseRecommended Action
Unexpected cell death in vitro High concentration of the compound or off-target effects unrelated to its diuretic action.* Perform a dose-response curve to determine the EC50 for the desired effect and the CC50 (cytotoxic concentration 50%).* Ensure the experimental model is appropriate and that the observed effect is not an artifact.
Subject (animal model) shows signs of dehydration (e.g., weight loss, lethargy) Excessive diuresis due to high dosage.* Monitor fluid intake and output.* Adjust the dose to achieve the desired diuretic effect without causing severe dehydration.* Provide fluid and electrolyte supplementation as needed.
Subject exhibits signs of hearing loss or balance issues Ototoxicity.* Discontinue the administration of the loop diuretic immediately.* Consult with a veterinarian or animal care specialist.* Consider using a lower dose or a different class of diuretic if possible.
Abnormal electrolyte levels in blood work Expected pharmacological effect of the loop diuretic.* Monitor serum electrolytes regularly.* Provide electrolyte supplementation (e.g., potassium chloride) as required.* Adjust the dose of the diuretic based on electrolyte levels.

Experimental Protocols

Protocol 1: Assessment of In Vitro Cytotoxicity

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line and a non-cancerous control cell line) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations.

  • Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 (the concentration that inhibits 50% of cell growth) if a cytotoxic effect is observed.

Signaling Pathways and Mechanisms

Mechanism of Action of Loop Diuretics

Loop diuretics, including this compound, exert their effect by inhibiting the Na-K-2Cl symporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.[2] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increase in urine output.

Loop_Diuretic_Mechanism cluster_0 Thick Ascending Limb Epithelial Cell cluster_1 Tubular Lumen cluster_2 Blood NKCC2 Na-K-2Cl Symporter (NKCC2) ROMK ROMK Channel NKCC2->ROMK K+ recycling NaK_ATPase Na+/K+ ATPase NKCC2->NaK_ATPase Na+ transport Ions_Blood Na+ K+ NaK_ATPase->Ions_Blood Pumps Na+ out Pumps K+ in Ions_Lumen Na+ K+ 2Cl- Ions_Lumen->NKCC2 Transport A49816 This compound A49816->NKCC2 Inhibits

Caption: Mechanism of this compound action on the Na-K-2Cl symporter.

Troubleshooting Workflow for Adverse Effects

Troubleshooting_Workflow Start Adverse Effect Observed Identify Identify the specific adverse effect(s) Start->Identify Dehydration Dehydration Identify->Dehydration Electrolyte_Imbalance Electrolyte Imbalance Identify->Electrolyte_Imbalance Ototoxicity Ototoxicity Identify->Ototoxicity Action_Dehydration Reduce dose Provide fluids Dehydration->Action_Dehydration Yes Action_Electrolyte Monitor electrolytes Provide supplementation Electrolyte_Imbalance->Action_Electrolyte Yes Action_Ototoxicity Discontinue use Consult specialist Ototoxicity->Action_Ototoxicity Yes Monitor Monitor for resolution Action_Dehydration->Monitor Action_Electrolyte->Monitor Action_Ototoxicity->Monitor End Resolved Monitor->End

Caption: Workflow for troubleshooting this compound adverse effects.

References

Interpreting unexpected results with A-49816

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with A-49816. The information is designed to help interpret unexpected experimental results and provide guidance on potential next steps.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, chemically known as ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate, is a high-ceiling loop diuretic.[1] Its primary mechanism of action is the inhibition of the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.[2] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water, resulting in diuresis.[1]

Q2: What are the expected in vivo effects of this compound?

The primary expected effects of this compound are increased urine output (diuresis) and increased excretion of sodium (natriuresis) and chloride (chloruresis).[1] In a clinical trial, significant diuretic, saluretic, and chloruretic effects were observed, with the peak effect occurring 2-4 hours after administration.[1]

Q3: Are there any known off-target effects of this compound?

Currently, there is limited publicly available information on the specific off-target effects of this compound. However, as a loop diuretic, it belongs to a class of compounds known to have effects beyond their primary target. These class-wide effects can include alterations in the transport of other ions and potential impacts on cellular processes sensitive to ion concentrations.

Troubleshooting Unexpected Results

Unexpected results can arise from a variety of factors, including experimental conditions, the biological system being studied, and the inherent properties of the compound. This guide addresses potential unexpected outcomes when using this compound, based on the known pharmacology of loop diuretics.

Scenario 1: Inconsistent or No Diuretic Effect in Animal Models
Possible Cause Troubleshooting Steps
Compound Instability or Degradation Ensure proper storage of this compound solution as per manufacturer's instructions. Prepare fresh solutions for each experiment. Verify the compound's integrity using analytical methods like HPLC if degradation is suspected.
Incorrect Dosing or Administration Double-check dose calculations and the administration route. Ensure the chosen route (e.g., oral, intravenous) is appropriate for the animal model and that the compound is being delivered effectively to the systemic circulation.
Animal Model Variability Consider species-specific differences in drug metabolism and renal physiology. Ensure the chosen animal model is appropriate for studying diuretics. Check for underlying health conditions in the animals that might affect renal function.
Dehydration of Animals If animals are dehydrated prior to the experiment, the diuretic effect may be masked. Ensure animals are adequately hydrated before dosing.
Scenario 2: Unexpected Cellular Effects in In Vitro Assays

While this compound is primarily characterized as a diuretic acting on the kidney, its effects on other cell types in vitro may be investigated. Unexpected results in such assays could be due to the following:

Possible Cause Troubleshooting Steps
Inhibition of Other Na+/K+/2Cl- Cotransporters This compound may inhibit other isoforms of the Na+/K+/2Cl- cotransporter (e.g., NKCC1), which is expressed in various tissues and cell types. This could lead to unexpected changes in cell volume, ion transport, and related signaling pathways. Use cell lines with known NKCC1 expression to test this hypothesis.
Alteration of Intracellular Ion Concentrations Inhibition of ion transport at the cell membrane can lead to changes in intracellular concentrations of Na+, K+, and Cl-. These changes can, in turn, affect a wide range of cellular processes, including enzyme activity, membrane potential, and gene expression. Measure intracellular ion concentrations to confirm this effect.
Off-Target Effects on Other Proteins Like many small molecules, this compound could have off-target interactions with other proteins. Consider performing target deconvolution studies or using computational modeling to predict potential off-target interactions.

Data Presentation

Expected In Vivo Pharmacodynamic Effects of this compound
ParameterExpected OutcomeOnset of ActionPeak Effect
Urine VolumeIncrease[1]Within 2 hours[1]2-4 hours[1]
Sodium ExcretionIncrease[1]Within 2 hours[1]2-4 hours[1]
Chloride ExcretionIncrease[1]Within 2 hours[1]2-4 hours[1]
Potassium ExcretionVariable, not consistently increased at all doses[1]--
Potential Unexpected In Vitro Cellular Effects of this compound (based on loop diuretic class effects)
ParameterPotential Unexpected OutcomePossible Explanation
Cell ViabilityDecreaseDisruption of ion homeostasis leading to apoptosis or necrosis.
Cell ProliferationInhibition or StimulationAltered intracellular signaling due to changes in ion concentrations.
Gene ExpressionUp or downregulation of specific genesCellular stress response to altered ionic environment or off-target effects on transcription factors.
Membrane PotentialHyperpolarization or DepolarizationChanges in ion flux across the cell membrane.

Experimental Protocols

General Protocol for Assessing Diuretic Activity in Rodents
  • Animal Acclimatization: House rodents in metabolic cages for at least 3 days to allow for acclimatization. Provide free access to food and water.

  • Baseline Measurements: Collect urine for a 24-hour period to establish baseline urine volume and electrolyte excretion (Na+, K+, Cl-).

  • Compound Administration: Administer this compound at the desired dose and route (e.g., oral gavage, intraperitoneal injection). A vehicle control group should be included.

  • Urine Collection: Collect urine at timed intervals (e.g., 0-2h, 2-4h, 4-8h, 8-24h) after administration.

  • Analysis: Measure the volume of urine collected at each time point. Analyze urine samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.

  • Data Interpretation: Compare the urine volume and electrolyte excretion in the this compound-treated group to the vehicle control group.

Mandatory Visualizations

Signaling Pathway of Loop Diuretics

LoopDiureticMechanism cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Interstitium Na_lumen Na+ NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Na_lumen->NKCC2 K_lumen K+ K_lumen->NKCC2 Cl_lumen 2Cl- Cl_lumen->NKCC2 NKCC2->Na_lumen NKCC2->K_lumen NKCC2->Cl_lumen ROMK ROMK Channel ROMK->K_lumen K+ recycling NaK_ATPase Na+/K+ ATPase Na_interstitium Na+ NaK_ATPase->Na_interstitium 3 Na+ out ClC_Kb ClC-Kb Channel Cl_interstitium Cl- ClC_Kb->Cl_interstitium Cl- out A49816 This compound A49816->NKCC2 Inhibits

Caption: Mechanism of action of this compound as a loop diuretic.

Troubleshooting Workflow for Unexpected In Vivo Results

Caption: A logical workflow for troubleshooting unexpected in vivo results with this compound.

References

A-49816 long-term storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and use of A-49816, a high-ceiling loop diuretic. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Disclaimer

Specific long-term stability and quantitative solubility data for this compound are limited in publicly available literature. The guidance provided herein is based on the known properties of its chemical class (phenoxyacetate and benzoyl derivatives), its mechanism of action as a loop diuretic, and general best practices for handling research chemicals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, chemically known as ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate, is classified as a high-ceiling or loop diuretic. Its primary mechanism of action is the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle in the kidneys. This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water, resulting in diuresis.

Q2: How should solid this compound be stored for long-term use?

Q3: How should I prepare and store stock solutions of this compound?

A3: Due to the lack of specific solubility data, it is recommended to perform small-scale solubility tests in common laboratory solvents such as DMSO or ethanol (B145695) to determine the optimal solvent and concentration. For long-term storage, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C. It is advisable to prepare fresh solutions for critical experiments.

Q4: What are the potential signs of this compound degradation?

A4: Visual indicators of degradation in solid this compound may include discoloration (e.g., yellowing or browning) or changes in crystallinity. For solutions, precipitation upon thawing or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC) can indicate degradation.

Q5: What safety precautions should be taken when handling this compound?

A5: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1][2] Handling should be performed in a well-ventilated area or a chemical fume hood.[1][2] Avoid inhalation of dust or contact with skin and eyes.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results Degradation of this compound due to improper storage or handling.- Verify that the solid compound and stock solutions have been stored under the recommended conditions (cool, dry, protected from light).- Prepare fresh stock solutions from solid material for each experiment.- Include positive and negative controls in your experimental design to validate the activity of the compound.
Precipitation observed in stock solution upon thawing - Poor solubility of this compound in the chosen solvent.- Supersaturation of the solution at lower temperatures.- Degradation of the compound into less soluble products.- Before use, allow the vial to equilibrate to room temperature and vortex thoroughly to ensure complete dissolution.- Gentle warming or sonication may be attempted to redissolve the precipitate.- Consider preparing a fresh stock solution at a lower concentration or in a different solvent.
Difficulty dissolving solid this compound The compound may have limited solubility in the selected solvent.- Attempt to dissolve a small amount in various common laboratory solvents (e.g., DMSO, ethanol, methanol) to identify a suitable solvent.- Use of sonication or gentle heating may aid in dissolution.- Ensure the solvent is of high purity and free of water, which can affect the stability of some compounds.
Appearance of unknown peaks in HPLC analysis Presence of impurities or degradation products.- Compare the chromatogram of the current sample with that of a freshly prepared standard solution.- Review the storage history and handling procedures of the compound and its solutions.- If degradation is suspected, it is recommended to use a fresh batch of the compound for subsequent experiments.

Quantitative Data Summary

As specific quantitative data for this compound is not available, the following tables provide general guidelines for the storage of related chemical classes.

Table 1: General Long-Term Storage Recommendations for Phenoxyacetate (B1228835) and Benzoyl Compounds

Form Temperature Conditions
Solid-20°CTightly sealed container, protected from light and moisture.
Stock Solution (in organic solvent)-80°CAliquoted in single-use, tightly sealed vials to prevent evaporation and contamination.

Table 2: General Solubility Guidance for Structurally Related Compounds

Solvent General Solubility Notes
Dimethyl Sulfoxide (DMSO)Generally solubleA common solvent for creating high-concentration stock solutions.
EthanolMay be solubleSolubility should be experimentally determined.
MethanolMay be solubleSolubility should be experimentally determined.
WaterLikely poorly solubleBased on the structure, aqueous solubility is expected to be low.

Experimental Protocols

A specific, validated experimental protocol for this compound is not publicly available. However, a general protocol for assessing the diuretic effect of a test compound in vivo can be adapted.

Protocol: In Vivo Diuretic Activity Assay in Rats

1. Objective: To evaluate the diuretic, natriuretic, and kaliuretic activity of this compound in a rat model.

2. Materials:

  • This compound
  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)
  • Positive control (e.g., Furosemide)
  • Male Wistar rats (150-200g)
  • Metabolic cages
  • Oral gavage needles
  • Flame photometer or ion-selective electrodes

3. Methodology:

  • Acclimatize rats to metabolic cages for 24-48 hours before the experiment.
  • Fast the animals overnight with free access to water.
  • Divide the rats into three groups: Vehicle control, Positive control (Furosemide), and this compound treated.
  • Administer the respective treatments orally by gavage. This compound should be suspended in the vehicle at the desired dose.
  • Collect urine from each rat at predetermined time intervals (e.g., 0-4 hours, 4-8 hours, 8-24 hours).
  • Measure the total volume of urine for each collection period.
  • Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.
  • Calculate the total diuretic effect (urine volume), natriuretic effect (Na+ excretion), and kaliuretic effect (K+ excretion) for each group.
  • Statistically analyze the data to compare the effects of this compound to the vehicle and positive control groups.

Mandatory Visualizations

Signaling Pathway of this compound as a Loop Diuretic

G cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Renal Interstitium Ions Na+ K+ 2Cl- NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Ions->NKCC2 Reabsorption ROMK ROMK Channel CLC-Kb CLC-Kb Channel A49816 This compound A49816->NKCC2 Inhibits ROMK->Ions K+ Recycling Blood Blood CLC-Kb->Blood Cl- to Blood NaK_ATPase Na+/K+ ATPase NaK_ATPase->NKCC2 K+ into Cell NaK_ATPase->Blood Na+ to Blood

Caption: Mechanism of action of this compound in the thick ascending limb of the Loop of Henle.

Experimental Workflow for In Vivo Diuretic Assay

G Start Start Acclimatize Acclimatize Rats to Metabolic Cages Start->Acclimatize Fast Overnight Fasting (Water ad libitum) Acclimatize->Fast Grouping Divide into Control, Positive Control, and this compound Groups Fast->Grouping Dosing Oral Administration of Treatments Grouping->Dosing Collection Urine Collection at Timed Intervals Dosing->Collection Analysis Measure Urine Volume and Na+/K+ Concentrations Collection->Analysis Data Data Analysis and Comparison Analysis->Data End End Data->End

Caption: Workflow for assessing the diuretic activity of this compound in a rat model.

Troubleshooting Logic for Inconsistent Experimental Results

G Inconsistent_Results Inconsistent Experimental Results? Check_Storage Verify Storage Conditions of this compound (Solid and Solution) Inconsistent_Results->Check_Storage Yes Re-evaluate_Protocol Re-evaluate Experimental Protocol and Reagents Inconsistent_Results->Re-evaluate_Protocol No (Consistent but unexpected) Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Run_Controls Include Positive and Negative Controls Prepare_Fresh->Run_Controls Problem_Solved Problem Resolved Run_Controls->Problem_Solved Run_Controls->Re-evaluate_Protocol Still inconsistent

Caption: A logical approach to troubleshooting inconsistent experimental outcomes with this compound.

References

Common pitfalls in experiments using A-49816

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-49816. As specific experimental data for this compound is limited, much of the guidance provided is based on the known pharmacology of high-ceiling loop diuretics and general principles of diuretic research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is classified as a high-ceiling, loop diuretic.[1] Its primary mechanism of action, like other loop diuretics, is the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle in the kidney.[2][3] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water, resulting in diuresis.[1][4]

Q2: What are the expected pharmacological effects of this compound in vivo?

In a clinical trial involving healthy volunteers, this compound demonstrated significant diuretic, saluretic (sodium excretion), and chloruretic (chloride excretion) effects.[1] Administration of doses between 12.5 mg and 20 mg resulted in a notable increase in urine volume and the excretion of sodium and chloride.[1] The onset of action was observed within 2 hours, with peak effects on urine output and electrolyte excretion occurring between 2 to 4 hours post-administration.[1]

Q3: At what doses has this compound been studied in humans?

In a single-blind, placebo-controlled, randomized trial, this compound was administered to normal volunteers in doses ranging from 0.5 mg to 20 mg.[1] Significant diuretic effects were observed at the higher end of this range (12.5 mg, 15 mg, and 20 mg).[1]

Q4: What is the effect of this compound on potassium excretion?

The effect of this compound on potassium excretion (kaluresis) was not consistently observed at the doses tested in the initial clinical trial.[1] However, researchers should be aware that loop diuretics as a class can lead to potassium loss, particularly with chronic administration.[2][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or minimal diuretic response Diuretic Resistance: This can be due to several factors, including decreased glomerular filtration rate, renal failure, or significant proteinuria where the protein in the tubular fluid may bind to the diuretic.[6][7]Increase the Dose: Overcoming resistance may require increasing the dose of this compound.[6]
Incorrect Diagnosis: The underlying condition may not be responsive to diuretic therapy.Re-evaluate the experimental model or clinical condition.
Drug Inactivation/Degradation: Improper storage or handling of the this compound compound.Ensure the compound is stored according to the manufacturer's instructions and prepare fresh solutions for each experiment.
Short-lived diuretic effect Rapid Drug Clearance: The diuretic effect may be brief, leading to insufficient diuresis over a 24-hour period.[6]Increase Dosing Frequency: Administering the drug more frequently can help maintain a therapeutic effect.[6] Consider a continuous infusion for in vivo animal studies if feasible.
Unexpected side effects (e.g., electrolyte imbalance, dehydration) Aggressive Diuresis: High doses of loop diuretics can lead to excessive fluid and electrolyte loss.[8]Monitor Electrolytes and Hydration Status: Regularly monitor serum electrolytes (sodium, potassium, chloride) and assess for signs of dehydration. Adjust the dose of this compound as needed.
Drug Interactions: Concomitant administration of other drugs can potentiate the effects or side effects of loop diuretics. For example, co-administration with digoxin (B3395198) can increase the risk of toxicity in the presence of hypokalemia.[8]Review all co-administered compounds for potential interactions.
Variability in experimental results Differences in Bioavailability: Oral bioavailability of loop diuretics can vary.[8]For in vivo studies, consider intravenous administration to ensure consistent drug delivery.
Patient/Animal Factors: Conditions such as heart failure, liver failure, or nephrotic syndrome can alter the response to diuretics.[6][7]Standardize the health status of experimental animals or carefully characterize the clinical status of human subjects.

Quantitative Data Summary

The following table summarizes the dosage information from the primary clinical study of this compound.[1]

Parameter Value Context
Dose Range Tested 0.5 mg - 20 mgSingle-blind, placebo-controlled, randomized trial in normal volunteers.[1]
Effective Doses 12.5 mg, 15 mg, 20 mgDoses at which significant saluresis, chloruresis, and diuresis were observed.[1]
Time to Onset Within 2 hoursTime until a relative increase in urine output and sodium/chloride excretion was observed compared to placebo.[1]
Time to Peak Effect 2 - 4 hoursTime at which the mean rates of urine formation and sodium/chloride excretion were highest.[1]

Experimental Protocols

Objective: To assess the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model.

Materials:

  • This compound

  • Vehicle (e.g., saline, or a suitable solvent for this compound)

  • Metabolic cages for urine collection

  • Analytical balance

  • Flame photometer or ion-selective electrodes for Na+ and K+ measurement

  • Chloride analyzer

  • Male Wistar or Sprague-Dawley rats (200-250g)

Procedure:

  • Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment to allow for adaptation. Provide free access to standard chow and water.

  • Fasting: Withhold food but not water for 18 hours before the experiment to ensure a uniform gastric emptying and absorption.

  • Hydration: Administer a saline load (e.g., 25 mL/kg, intraperitoneally or orally) to all animals to ensure a baseline level of hydration and urine output.

  • Drug Administration:

    • Divide animals into groups (e.g., vehicle control, and different dose levels of this compound).

    • Administer this compound or vehicle by the desired route (e.g., oral gavage, intraperitoneal injection).

  • Urine Collection: Collect urine at specified time intervals (e.g., 0-2h, 2-4h, 4-6h, 6-24h).

  • Data Measurement:

    • Measure the total volume of urine for each collection period.

    • Analyze urine samples for sodium, potassium, and chloride concentrations.

  • Data Analysis:

    • Calculate the total urine output (mL/kg) and electrolyte excretion (mmol/kg) for each group at each time point.

    • Compare the results from the this compound treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizations

Signaling Pathway: Mechanism of Action of this compound

G cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Interstitial Fluid Lumen_Na Na+ NKCC2 Na+/K+/2Cl- Cotransporter Lumen_Na->NKCC2 Lumen_K K+ Lumen_K->NKCC2 Lumen_Cl 2Cl- Lumen_Cl->NKCC2 Interstitium_Na Na+ NKCC2->Interstitium_Na Na+ Interstitium_K K+ NKCC2->Interstitium_K K+ Interstitium_Cl Cl- NKCC2->Interstitium_Cl 2Cl- ROMK ROMK K+ Channel ROMK->Lumen_K K+ Recycling NaK_ATPase Na+/K+ ATPase NaK_ATPase->Interstitium_Na CLC_Kb CLC-Kb Cl- Channel CLC_Kb->Interstitium_Cl Interstitium_K->NaK_ATPase A49816 This compound A49816->NKCC2 Inhibition

Caption: Mechanism of this compound action on the Na+/K+/2Cl- cotransporter.

Experimental Workflow: Evaluation of Diuretic Activity

G Acclimatization 1. Acclimatization of Rats in Metabolic Cages (3 days) Fasting 2. Fasting (18 hours, water ad libitum) Acclimatization->Fasting Hydration 3. Saline Loading (25 mL/kg) Fasting->Hydration Grouping 4. Grouping and Drug Administration (Vehicle or this compound) Hydration->Grouping Collection 5. Urine Collection (Timed Intervals) Grouping->Collection Analysis 6. Urine Analysis (Volume, Na+, K+, Cl-) Collection->Analysis Stats 7. Statistical Analysis Analysis->Stats

Caption: Workflow for assessing in vivo diuretic activity of this compound.

References

Improving the efficacy of A-49816 in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-49816. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficacy of this compound in experimental assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Understanding this compound

This compound is classified as a high-ceiling loop diuretic. Its primary mechanism of action is the inhibition of the Na-K-Cl cotransporter (NKCC), which is a membrane protein responsible for the transport of sodium, potassium, and chloride ions across cell membranes. There are two main isoforms of this cotransporter:

  • NKCC1: Found in various tissues, including secretory epithelia and the brain.

  • NKCC2: Primarily located in the thick ascending limb of the loop of Henle in the kidney, where it plays a crucial role in concentrating urine.

By inhibiting NKCC, particularly NKCC2 in the kidneys, this compound increases the excretion of sodium, chloride, and potassium, leading to a significant increase in urine output.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound administration in an in vivo diuretic assay?

A1: In an in vivo setting, such as in rodent models, administration of this compound is expected to cause a dose-dependent increase in urine volume (diuresis) and the urinary excretion of sodium (natriuresis) and chloride (chloruresis). The peak effect is typically observed within the first few hours of administration.

Q2: I am not observing a significant diuretic effect with this compound in my animal model. What are the potential reasons?

A2: Several factors could contribute to a lack of efficacy:

  • Dose: The dose of this compound may be too low. Refer to dose-response studies for similar loop diuretics to ensure an appropriate dose range.

  • Route of Administration: The bioavailability of this compound may vary depending on the route of administration (e.g., oral, intravenous, intraperitoneal). Ensure the chosen route is appropriate for the compound and the animal model.

  • Compound Stability: this compound may have degraded. Ensure proper storage conditions and consider verifying the integrity of the compound.

  • Animal Model: The specific strain or species of the animal model may exhibit different sensitivities to loop diuretics.

  • Dehydration: If the animals are dehydrated prior to the experiment, the diuretic effect may be masked. Ensure adequate hydration of the animals before administering the compound.

Q3: Can this compound be used in in vitro assays?

A3: Yes, this compound can be evaluated in various in vitro assays to characterize its inhibitory activity on the Na-K-Cl cotransporter. These assays are crucial for determining the potency and selectivity of the compound.

Q4: My in vitro assay results with this compound are inconsistent. What should I check?

A4: Inconsistent in vitro results can stem from several sources:

  • Compound Solubility: this compound may have poor solubility in your assay buffer, leading to an inaccurate effective concentration. It is crucial to determine the solubility of this compound in your specific buffer system. The use of a small percentage of a co-solvent like DMSO may be necessary, but its final concentration should be kept low (typically <1%) and consistent across all wells.

  • Compound Stability in Buffer: The compound may be unstable in the assay buffer over the course of the experiment. It is advisable to conduct a stability study of this compound in your assay buffer at the experimental temperature.

  • Cell Health: If using a cell-based assay, ensure that the cells are healthy and that the expression of the target (NKCC1 or NKCC2) is consistent.

  • Assay Conditions: Factors such as incubation time, temperature, and ion concentrations in the buffer can significantly impact the results. These parameters should be optimized and strictly controlled.

Troubleshooting Guides

In Vitro Na-K-Cl Cotransporter (NKCC) Inhibition Assays

Problem: Low or no inhibition of NKCC activity observed.

dot

G cluster_0 Troubleshooting Low NKCC Inhibition Start Low or No Inhibition Observed CheckConcentration Verify this compound Concentration and Purity Start->CheckConcentration CheckSolubility Assess Compound Solubility in Assay Buffer CheckConcentration->CheckSolubility Concentration OK Outcome Identify Source of Issue CheckConcentration->Outcome Incorrect Concentration CheckStability Evaluate Compound Stability in Assay Buffer CheckSolubility->CheckStability Soluble CheckSolubility->Outcome Poor Solubility CheckCellHealth Confirm Cell Viability and Target Expression CheckStability->CheckCellHealth Stable CheckStability->Outcome Compound Degraded CheckAssayProtocol Review and Optimize Assay Protocol CheckCellHealth->CheckAssayProtocol Cells Healthy CheckCellHealth->Outcome Cell Issues PositiveControl Test a Known NKCC Inhibitor (e.g., Bumetanide) CheckAssayProtocol->PositiveControl Protocol Optimized CheckAssayProtocol->Outcome Suboptimal Protocol PositiveControl->Outcome Control Works PositiveControl->Outcome Assay System Failure

Caption: Troubleshooting workflow for low NKCC inhibition.

Problem: High variability between replicate wells.

dot

G cluster_1 Troubleshooting High Variability Start High Variability Observed CheckPipetting Review Pipetting Technique and Calibration Start->CheckPipetting CheckCellSeeding Ensure Uniform Cell Seeding Density CheckPipetting->CheckCellSeeding Technique OK Outcome Identify Source of Variability CheckPipetting->Outcome Inaccurate Pipetting CheckEdgeEffects Evaluate for Plate Edge Effects CheckCellSeeding->CheckEdgeEffects Seeding Uniform CheckCellSeeding->Outcome Non-uniform Cells CheckReagentMixing Confirm Thorough Mixing of Reagents CheckEdgeEffects->CheckReagentMixing No Edge Effects CheckEdgeEffects->Outcome Edge Effects Present CheckReagentMixing->Outcome Mixing OK CheckReagentMixing->Outcome Incomplete Mixing

Caption: Troubleshooting workflow for high assay variability.

Quantitative Data for Reference Compounds

While specific quantitative data for this compound is not publicly available, the following data for well-characterized loop diuretics that also target NKCC1 and NKCC2 can be used as a reference for assay development and as positive controls.

CompoundTargetIC50 (µM)Reference
BumetanidehNKCC1A0.68[1][2]
hNKCC2A4.0[1][2]
rNKCC1 (activated)~0.33[3]
rNKCC2~0.33[3]
FurosemidehNKCC110 - 50[4]
hNKCC215 - 60[4]
rNKCC1 (activated)~7.08[3]
rNKCC2~7.94[3]

h: human, r: rat

Experimental Protocols

In Vitro NKCC Activity Assay: 86Rb+ Uptake Assay

This assay measures the activity of NKCC by quantifying the uptake of radioactive rubidium (86Rb+), which serves as a tracer for K+.

Materials:

  • Cells expressing the target NKCC isoform (e.g., HEK-293 cells transfected with NKCC1 or NKCC2)

  • Cell culture medium

  • Uptake buffer (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, 5 mM HEPES, pH 7.4)

  • Wash buffer (ice-cold, e.g., 100 mM MgCl2)

  • 86RbCl

  • This compound and positive control (e.g., bumetanide)

  • Ouabain (B1677812) (to inhibit Na+/K+-ATPase)

  • Scintillation cocktail and counter

Procedure:

  • Seed cells in a multi-well plate and grow to confluency.

  • Pre-incubate cells with uptake buffer containing 1 mM ouabain and the desired concentrations of this compound or control compound for 15-30 minutes at 37°C.

  • Initiate the uptake by adding uptake buffer containing 86RbCl (e.g., 1 µCi/mL) and the test compounds.

  • Incubate for a short period (e.g., 2-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold wash buffer.

  • Lyse the cells (e.g., with 0.1% SDS).

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control.

dot

G cluster_2 86Rb+ Uptake Assay Workflow CellSeeding Seed Cells Preincubation Pre-incubate with this compound and Ouabain CellSeeding->Preincubation Uptake Add 86Rb+ and Incubate Preincubation->Uptake Wash Wash with Cold Buffer Uptake->Wash Lysis Lyse Cells Wash->Lysis Scintillation Measure Radioactivity Lysis->Scintillation

Caption: Workflow for the 86Rb+ uptake assay.

In Vivo Diuretic Activity in Rats (Lipschitz Test)

This is a standard method to assess the diuretic activity of a test compound.

Materials:

  • Wistar or Sprague-Dawley rats

  • Metabolic cages

  • Normal saline (0.9% NaCl)

  • This compound and a standard diuretic (e.g., furosemide)

  • Vehicle for compound administration

Procedure:

  • Acclimatize the rats for several days before the experiment.

  • Fast the animals overnight (18 hours) with free access to water.

  • Group the animals (n=6-8 per group).

  • Administer an oral load of normal saline (e.g., 25 mL/kg) to all animals.

  • Immediately after, administer the vehicle (control group), the standard diuretic, or this compound at different doses to the respective groups.

  • Place each rat in an individual metabolic cage.

  • Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Measure the total volume of urine for each animal at each time point.

  • Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

  • Calculate diuretic action, natriuretic activity, and other relevant parameters.

dot

G cluster_3 In Vivo Diuretic Activity Workflow Acclimatize Acclimatize Rats Fast Fast Overnight Acclimatize->Fast Group Group Animals Fast->Group SalineLoad Administer Saline Load Group->SalineLoad AdministerCompound Administer Test Compound SalineLoad->AdministerCompound MetabolicCage Place in Metabolic Cages AdministerCompound->MetabolicCage CollectUrine Collect Urine MetabolicCage->CollectUrine AnalyzeUrine Analyze Urine Volume and Electrolytes CollectUrine->AnalyzeUrine

Caption: Workflow for the in vivo diuretic activity assay.

Signaling Pathway

The primary signaling pathway affected by this compound is the ion transport mediated by the Na-K-Cl cotransporter in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.

dot

G cluster_4 Mechanism of Action of this compound A49816 This compound NKCC2 NKCC2 Na-K-Cl Cotransporter A49816->NKCC2:f0 Inhibition Inhibition Cell Epithelial Cell NKCC2:f0->Cell Reabsorption Decreased Ion Reabsorption Lumen Tubular Lumen (Na+, K+, Cl-) Lumen->NKCC2:f0 Blood Blood Cell->Blood Ion Transport Diuresis Increased Diuresis and Natriuresis

Caption: this compound inhibits NKCC2, leading to diuresis.

References

Validation & Comparative

Navigating Kinase Inhibition: A Comparative Guide to Y-27632 and Other ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular signaling research and drug discovery, the precise targeting of protein kinases is paramount. This guide provides a comprehensive comparison of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, with a primary focus on the well-characterized compound Y-27632. It is crucial to note at the outset that the compound A-49816, initially considered for comparison, is not a ROCK inhibitor but rather a high-ceiling loop diuretic, and therefore will be discussed in its correct pharmacological context.[1] This guide will instead compare Y-27632 with other established ROCK inhibitors, providing researchers, scientists, and drug development professionals with essential data on their performance, experimental protocols for their evaluation, and a visual representation of the ROCK signaling pathway.

Understanding the Key Players

This compound: A High-Ceiling Loop Diuretic

Contrary to the initial premise of this guide, this compound is a potent, high-ceiling loop diuretic.[1] Its mechanism of action involves increasing urine and electrolyte excretion by the kidneys.[1] Clinical studies have demonstrated its efficacy in promoting diuresis, saluresis (sodium excretion), and chloruresis (chloride excretion).[1] The primary therapeutic applications for such diuretics are in managing conditions characterized by fluid retention, such as hypertension and edema.

Y-27632: A Pan-ROCK Inhibitor

Y-27632 is a widely used, cell-permeable, and selective inhibitor of both ROCK1 and ROCK2 isoforms.[2][3][4][5] It functions as an ATP-competitive inhibitor, binding to the kinase domain of ROCK and preventing the phosphorylation of its downstream substrates.[6] This inhibition of ROCK signaling has profound effects on various cellular processes, including cell adhesion, migration, proliferation, and apoptosis, making it an invaluable tool in stem cell biology, neuroscience, and cancer research.[2][3][4][5]

The ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton and, consequently, a multitude of cellular functions. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK then phosphorylates several downstream targets, leading to increased actomyosin (B1167339) contractility and stress fiber formation.

cluster_input Upstream Signals cluster_rho Rho GTPase Cycle cluster_rock ROCK Activation cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors GPCRs GPCRs GEFs GEFs GPCRs->GEFs Growth Factor Receptors Growth Factor Receptors Growth Factor Receptors->GEFs RhoA-GDP RhoA-GDP RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GEFs RhoA-GTP->RhoA-GDP GAPs ROCK ROCK RhoA-GTP->ROCK Activation GAPs GAPs LIMK LIMK ROCK->LIMK Phosphorylation MLC MLC ROCK->MLC Phosphorylation MLCP MLCP ROCK->MLCP Inhibition Cofilin Cofilin LIMK->Cofilin Inactivation Actin Cytoskeleton Actin Cytoskeleton Cofilin->Actin Cytoskeleton Actin Dynamics MLC->Actin Cytoskeleton Contraction MLCP->MLC Dephosphorylation Y-27632 Y-27632 Y-27632->ROCK Inhibition

Figure 1: Simplified ROCK Signaling Pathway.

Performance Comparison of ROCK Inhibitors

The efficacy of a kinase inhibitor is primarily determined by its potency (IC50 or Ki values) and its selectivity against other kinases. The following table summarizes the reported inhibitory activities of Y-27632 and other commonly used ROCK inhibitors.

InhibitorROCK1 IC50/KiROCK2 IC50/KiSelectivity Notes
Y-27632 ~132-220 nM (Ki)[7][8]~120-300 nM (Ki)[7][8]Also inhibits PRK2 with similar potency.[9]
Fasudil 330 nM (Ki) / 940 nM (IC50)[10][11][12]158 nM (IC50) / 220 nM (IC50)[10][11][12]Also inhibits PKA, PKC, and PKG at higher concentrations.[10][11]
Hydroxyfasudil 730 nM (IC50)[13]720 nM (IC50)[13]Active metabolite of Fasudil.[13]
Ripasudil (K-115) 51 nM (IC50)[14][15]19 nM (IC50)[14][15]More potent against ROCK2.[14][15]
Netarsudil (AR-13324) 79 nM (IC50) / 1 nM (Ki)[12][16][17]16 nM (IC50) / 1 nM (Ki)[12][16][17]Also inhibits Norepinephrine Transporter (NET).[7][17][18]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key experiments used to characterize ROCK inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.

Objective: To determine the IC50 value of an inhibitor against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., Myosin Phosphatase Target Subunit 1 (MYPT1) or a synthetic peptide substrate)

  • ATP (at or near the Km concentration for the specific ROCK isoform)

  • Test inhibitor (e.g., Y-27632) at various concentrations

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then in kinase buffer.

  • Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the ROCK enzyme to each well.

  • Add the substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Start Start Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Start->Prepare Inhibitor Dilutions Add Inhibitor to Plate Add Inhibitor to Plate Prepare Inhibitor Dilutions->Add Inhibitor to Plate Add ROCK Enzyme Add ROCK Enzyme Add Inhibitor to Plate->Add ROCK Enzyme Add Substrate Add Substrate Add ROCK Enzyme->Add Substrate Initiate with ATP Initiate with ATP Add Substrate->Initiate with ATP Incubate at 30°C Incubate at 30°C Initiate with ATP->Incubate at 30°C Stop Reaction & Detect ADP Stop Reaction & Detect ADP Incubate at 30°C->Stop Reaction & Detect ADP Calculate % Inhibition Calculate % Inhibition Stop Reaction & Detect ADP->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Figure 2: In Vitro Kinase Assay Workflow.
Cell-Based Assay for ROCK Activity

This assay measures the effect of an inhibitor on ROCK activity within a cellular context by quantifying the phosphorylation of a downstream ROCK substrate.

Objective: To assess the cellular potency of a ROCK inhibitor.

Materials:

  • Cell line (e.g., Panc-1, HeLa, or primary cells)

  • Cell culture medium and supplements

  • Test inhibitor at various concentrations

  • Lysis buffer

  • Antibodies:

    • Primary antibody against phosphorylated MYPT1 (pMYPT1 at Thr696 or Thr853)

    • Primary antibody against total MYPT1

    • HRP-conjugated secondary antibody

  • ELISA plates or Western blotting equipment

Procedure (ELISA-based):

  • Seed cells in a 96-well plate and culture until they reach the desired confluency.

  • Treat the cells with serial dilutions of the test inhibitor or vehicle for a specified time (e.g., 1-2 hours).

  • Lyse the cells directly in the wells.

  • Transfer the lysates to an ELISA plate pre-coated with a capture antibody for total MYPT1.

  • Incubate to allow the capture of MYPT1.

  • Wash the plate to remove unbound proteins.

  • Add the primary antibody against pMYPT1 and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • Wash the plate and add a colorimetric substrate.

  • Stop the reaction and measure the absorbance.

  • Normalize the pMYPT1 signal to the total MYPT1 signal and determine the IC50 value.[19][20]

Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Treat with Inhibitor Treat with Inhibitor Seed Cells in 96-well Plate->Treat with Inhibitor Lyse Cells Lyse Cells Treat with Inhibitor->Lyse Cells Transfer to ELISA Plate Transfer to ELISA Plate Lyse Cells->Transfer to ELISA Plate Capture MYPT1 Capture MYPT1 Transfer to ELISA Plate->Capture MYPT1 Detect pMYPT1 Detect pMYPT1 Capture MYPT1->Detect pMYPT1 Normalize & Calculate IC50 Normalize & Calculate IC50 Detect pMYPT1->Normalize & Calculate IC50

Figure 3: Cell-Based ELISA Workflow.

Conclusion

This guide clarifies the distinct pharmacological roles of this compound and Y-27632 and provides a detailed comparison of Y-27632 with other prominent ROCK inhibitors. The selection of an appropriate ROCK inhibitor for research or therapeutic development depends on the specific requirements for potency, isoform selectivity, and off-target effects. The provided data tables and experimental protocols offer a solid foundation for making informed decisions and designing rigorous experiments in the study of ROCK signaling.

References

A Comparative Guide for In Vivo Studies: Fasudil vs. Y-27632

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of in vivo research, particularly in studies involving the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, the selection of an appropriate inhibitor is paramount. This guide provides a comprehensive comparison of two widely used ROCK inhibitors, Fasudil and Y-27632, to assist researchers in making an informed decision for their experimental designs.

Initial Clarification: A-49816

Initial searches for a comparison between this compound and Fasudil revealed that this compound is not a ROCK inhibitor but a high-ceiling loop diuretic. Therefore, a direct comparison within the context of ROCK inhibition is not scientifically relevant. This guide will instead focus on a comparison between Fasudil and a more pertinent alternative, Y-27632, another extensively studied and commercially available ROCK inhibitor.

Mechanism of Action: Targeting the ROCK Signaling Pathway

Both Fasudil and Y-27632 are potent and selective inhibitors of ROCK1 and ROCK2. They exert their effects by competitively binding to the ATP-binding site of the kinases, thereby preventing the phosphorylation of downstream substrates. The ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.

dot

RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Promotes Fasudil Fasudil Fasudil->ROCK Inhibits Y27632 Y-27632 Y27632->ROCK Inhibits Contraction Actomyosin Contraction & Cytoskeletal Reorganization pMLC->Contraction cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis Drug ROCK Inhibitor (Fasudil or Y-27632) Solution Drug Solution Drug->Solution Vehicle Vehicle (e.g., Saline, Water) Vehicle->Solution Route Route of Administration (i.p., oral, i.v., etc.) Solution->Route Animal Animal Model (e.g., Mouse, Rat) Behavior Behavioral Tests Animal->Behavior Histo Histology/ Immunohistochemistry Animal->Histo Biochem Biochemical Assays (e.g., ELISA, Western Blot) Animal->Biochem Route->Animal Stats Statistical Analysis Behavior->Stats Histo->Stats Biochem->Stats

Validation of A-49816's Specificity for ROCK Kinases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the compound "A-49816" in scientific literature and commercial databases did not yield any information identifying it as a ROCK (Rho-associated coiled-coil containing protein kinase) inhibitor. It is possible that this is an internal compound designation not available in the public domain, or that the identifier is incorrect. Therefore, a direct validation of this compound's specificity for ROCK kinases cannot be provided.

However, to fulfill the core request for a comparative guide on ROCK inhibitor specificity, this document presents a detailed analysis of several well-established and commercially available ROCK inhibitors: Y-27632 , Fasudil , and Netarsudil . This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool compound for their studies.

Comparison of ROCK Inhibitor Specificity

The following table summarizes the inhibitory activity (IC50/Ki) of selected ROCK inhibitors against ROCK1, ROCK2, and a panel of other kinases to illustrate their selectivity profiles. Lower values indicate higher potency.

InhibitorROCK1ROCK2PKAPKCMLCKOther Notable Off-Targets
Y-27632 Ki: 140 nMKi: 300 nMKi: 25 µMKi: 26 µMKi: >250 µM-
Fasudil -Ki: 330 nMKi: 1.6 µMKi: 3.3 µMKi: 36 µM-
Netarsudil IC50: 32 nMIC50: 11 nM---Norepinephrine Transporter (NET)

Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols

The determination of a kinase inhibitor's specificity is crucial for interpreting experimental results. The most common method is an in vitro kinase inhibition assay. Below is a generalized protocol for such an assay, which can be adapted for specific kinases and inhibitors.

In Vitro Kinase Inhibition Assay Protocol (Example using ADP-Glo™ Kinase Assay)

This protocol outlines the general steps for measuring the inhibitory activity of a compound against a panel of kinases.

1. Reagent Preparation:

  • Kinase Buffer: Typically contains a buffering agent (e.g., Tris-HCl), MgCl2, and other components to ensure optimal kinase activity.

  • ATP Solution: Prepared in kinase buffer at a concentration close to the Km value for the specific kinase being tested.

  • Substrate Solution: A peptide or protein substrate for the specific kinase, dissolved in kinase buffer.

  • Test Compound: A stock solution of the inhibitor (e.g., this compound or alternatives) is prepared in a suitable solvent like DMSO. Serial dilutions are then made to generate a dose-response curve.

  • Kinase Enzyme: Recombinant purified kinase is diluted in an appropriate buffer.

2. Assay Procedure:

  • Add the test compound dilutions to the wells of a microplate. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Add the kinase enzyme to the wells.

  • Initiate the kinase reaction by adding the ATP and substrate solution.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced into a luminescent signal.

3. Data Analysis:

  • The luminescent signal is measured using a plate reader.

  • The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control.

  • The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To provide a visual representation of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Inhibits MLCP->MLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation MLC->Actomyosin_Contraction

Caption: The ROCK signaling pathway, a key regulator of the actin cytoskeleton.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Compound Serial Dilution Assay_Plate Add Reagents to Plate Compound_Dilution->Assay_Plate Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Assay_Plate Incubation Incubate at 30°C Assay_Plate->Incubation Signal_Generation Add Detection Reagent Incubation->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

A Comparative Guide to the Efficacy of ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification: A-49816 is not a ROCK Inhibitor

Initial research indicates a misunderstanding in the classification of this compound. This compound is not a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, but rather a high-ceiling loop diuretic.[1] Its pharmacological effects are centered on increasing urine volume and the excretion of sodium and chloride, and it is not functionally comparable to ROCK inhibitors.[1] Therefore, a direct efficacy comparison between this compound and ROCK inhibitors is not feasible.

This guide will instead provide a comparative analysis of several well-established ROCK inhibitors, focusing on their efficacy, experimental validation, and the underlying signaling pathways. The inhibitors chosen for this comparison are Y-27632, Fasudil, Ripasudil, Netarsudil, and RKI-1447, selected for their prevalence in research and clinical studies.

Introduction to ROCK Signaling

The Rho-associated kinases (ROCK1 and ROCK2) are crucial serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[2][3] The Rho/ROCK signaling pathway is integral to regulating a variety of cellular functions, including cytoskeleton organization, cell adhesion, motility, and smooth muscle contraction.[2][] This pathway's activation is initiated by extracellular signals binding to cell surface receptors, which in turn activate RhoA. Activated RhoA (bound to GTP) then stimulates ROCK, leading to the phosphorylation of downstream substrates and subsequent cellular responses.[][5]

Comparative Efficacy of Selected ROCK Inhibitors

The efficacy of ROCK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values represent the concentration of the inhibitor required to reduce the kinase activity by 50% or the binding affinity of the inhibitor to the kinase, respectively. A lower value indicates higher potency. The following table summarizes the reported efficacy of the selected ROCK inhibitors against the two isoforms, ROCK1 and ROCK2.

InhibitorTarget(s)IC50 / Ki (nM)
Y-27632 ROCK1, ROCK2Ki: 140 (ROCK1), 300 (ROCK2)[6][7][8][9][10]
Fasudil ROCK1, ROCK2Ki: 330 (ROCK1); IC50: 158 (ROCK2)[11][12]
Hydroxyfasudil (active metabolite) ROCK1, ROCK2IC50: 730 (ROCK1), 720 (ROCK2)[6][7][13]
Ripasudil (K-115) ROCK1, ROCK2IC50: 51 (ROCK1), 19 (ROCK2)[6][7][14][15]
Netarsudil ROCK1, ROCK2Ki: 1 (ROCK1), 1 (ROCK2)[16][17]
RKI-1447 ROCK1, ROCK2IC50: 14.5 (ROCK1), 6.2 (ROCK2)[6][7][18][19][20][21][22]

Experimental Protocols

The determination of IC50 and Ki values for ROCK inhibitors is predominantly conducted through in vitro kinase assays. These assays quantify the enzymatic activity of purified ROCK protein in the presence of varying concentrations of the inhibitor.

General In Vitro Kinase Assay Protocol

A common method for assessing ROCK inhibition involves an enzyme immunoassay or a luminescence-based assay.

1. Reagents and Materials:

  • Purified recombinant ROCK1 or ROCK2 enzyme.

  • Kinase substrate (e.g., Myosin Phosphatase Target Subunit 1 (MYPT1) or Long S6 Kinase Substrate peptide).[15][20]

  • Adenosine triphosphate (ATP).

  • Assay buffer (e.g., Tris-HCl, MgCl2).[15]

  • 96-well plates.

  • Detection antibody (e.g., anti-phospho-MYPT1).

  • Secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate for the detection enzyme (e.g., TMB for HRP).

  • Stop solution.

  • Plate reader (spectrophotometer or luminometer).

2. Assay Procedure:

  • The wells of a 96-well plate are coated with the kinase substrate.

  • The ROCK enzyme is incubated with various concentrations of the inhibitor in the assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C).[23][24]

  • The reaction is stopped, and the wells are washed.

  • A primary antibody that specifically recognizes the phosphorylated substrate is added to the wells.

  • After incubation and washing, a secondary antibody conjugated to a detection enzyme is added.

  • A chromogenic or luminescent substrate is added, and the signal is measured using a plate reader.

  • The IC50 value is calculated from the dose-response curve of the inhibitor.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the Rho/ROCK signaling pathway and a typical experimental workflow for evaluating ROCK inhibitors.

Rho_ROCK_Signaling_Pathway cluster_activation extracellular_signals Extracellular Signals (e.g., LPA, Thrombin) receptor GPCR / Receptor extracellular_signals->receptor rho_gef RhoGEF receptor->rho_gef Activates rhoa_gdp RhoA-GDP (Inactive) rho_gef->rhoa_gdp GDP/GTP Exchange rhoa_gtp RhoA-GTP (Active) rock ROCK (ROCK1/ROCK2) rhoa_gtp->rock Activates downstream_effectors Downstream Effectors (e.g., LIMK, MYPT1) rock->downstream_effectors Phosphorylates cytoskeletal_reorganization Cytoskeletal Reorganization & Cellular Responses downstream_effectors->cytoskeletal_reorganization inhibitor ROCK Inhibitor (e.g., Y-27632) inhibitor->rock Inhibits

Caption: The Rho/ROCK signaling pathway and the point of intervention for ROCK inhibitors.

ROCK_Inhibitor_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, ATP) start->prepare_reagents plate_coating Coat Plate with Substrate prepare_reagents->plate_coating add_inhibitor Add Serial Dilutions of ROCK Inhibitor plate_coating->add_inhibitor add_enzyme Add ROCK Enzyme add_inhibitor->add_enzyme initiate_reaction Initiate Reaction with ATP add_enzyme->initiate_reaction incubation Incubate (e.g., 30-60 min at 30°C) initiate_reaction->incubation stop_reaction Stop Reaction & Wash incubation->stop_reaction add_antibodies Add Primary & Secondary Detection Antibodies stop_reaction->add_antibodies add_substrate Add Detection Substrate add_antibodies->add_substrate read_signal Read Signal (Absorbance/Luminescence) add_substrate->read_signal analyze_data Analyze Data & Calculate IC50 read_signal->analyze_data end End analyze_data->end

Caption: A generalized workflow for an in vitro ROCK inhibitor kinase assay.

References

Cross-Reactivity Profile of A-49816: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison guide on the cross-reactivity of A-49816 cannot be provided at this time due to the absence of publicly available data on its molecular target and binding affinity.

A thorough search of scientific literature and databases has revealed a significant lack of information regarding the in vitro pharmacology of this compound. The primary and only identified study, published in 1983, characterizes this compound as a high-ceiling loop diuretic. This research focuses on its physiological effects, specifically its impact on urine and electrolyte excretion in human subjects.

The available study describes the pharmacologic effects of this compound, noting that it increases urine volume and the excretion of sodium and chloride.[1] The chemical name for this compound is ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate.[1] While this initial clinical research established its diuretic properties, it did not investigate the specific molecular interactions that underpin these effects.

To conduct a cross-reactivity study, it is essential to first identify the primary molecular target of a compound and determine its binding affinity. Subsequently, the compound is tested against a panel of other relevant receptors, enzymes, and ion channels to assess its selectivity. This process generates data on off-target binding, which is crucial for understanding a drug's potential side effects and for guiding further drug development.

Unfortunately, no such data for this compound is available in the public domain. Without information on its primary target and its binding affinity for that target, a comparative analysis of its cross-reactivity with other molecules is impossible.

Therefore, the core requirements for the requested "Publish Comparison Guide," including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled. Further research into the molecular pharmacology of this compound is required before a meaningful cross-reactivity profile can be established and compared with alternative compounds.

References

A Head-to-Head Comparison of A-49816 and Other Small Molecule Loop Diuretics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the small molecule inhibitor A-49816 with other prominent loop diuretics. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.

Introduction to this compound and Loop Diuretics

This compound is a high-ceiling loop diuretic, a class of small molecule inhibitors that exert their effects in the thick ascending limb of the loop of Henle in the kidney. Loop diuretics are primarily used in the management of edema associated with heart failure, liver cirrhosis, and renal disease, as well as for treating hypertension. Their mechanism of action involves the inhibition of the sodium-potassium-chloride cotransporter 2 (NKCC2), leading to a significant increase in the excretion of water and electrolytes. This guide compares this compound with other widely used loop diuretics: furosemide, bumetanide, and torsemide (B1682434).

Data Presentation

Quantitative Comparison of Loop Diuretics

Table 1: Pharmacodynamic and Pharmacokinetic Properties of this compound

ParameterValueReference
Mechanism of Action Inhibition of Na-K-2Cl symporter (NKCC2)Presumed based on loop diuretic classification
Peak Effect on Urine Output 2-4 hours post-administration[1]
Duration of Action Elevated urine output observed at 6-12 hours[1]
Effective Dose Range (in humans) 12.5 - 20 mg for significant diuresis[1]

Table 2: Comparative Pharmacokinetics of Commonly Used Loop Diuretics

ParameterFurosemideBumetanideTorsemide
Relative Potency 1x40x2-4x
Bioavailability 10-90%80-100%80-100%
Half-life 1-2 hours1-1.5 hours3-4 hours
Duration of Action 6-8 hours4-6 hours12-16 hours

[2][3][4][5]

Signaling Pathway and Mechanism of Action

The primary molecular target for loop diuretics is the Na-K-2Cl cotransporter (NKCC2) located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. Inhibition of this transporter disrupts the reabsorption of sodium, potassium, and chloride ions from the tubular fluid. This leads to an increased concentration of these ions in the filtrate, which in turn osmotically retains water, resulting in diuresis.

G cluster_lumen Tubular Lumen cluster_cell Epithelial Cell (Thick Ascending Limb) cluster_interstitium Interstitial Fluid Na+ Na+ NKCC2 Na-K-2Cl Cotransporter (NKCC2) Na+->NKCC2 NaK_ATPase Na+/K+ ATPase Na+->NaK_ATPase 3 Na+ out K+ K+ K+->NKCC2 ROMK ROMK K+ Channel K+->ROMK K+ Recycling K+->NaK_ATPase 2 K+ in 2Cl- 2Cl- 2Cl-->NKCC2 Loop_Diuretics This compound / Furosemide etc. Loop_Diuretics->NKCC2 Inhibition Bloodstream Bloodstream NaK_ATPase->Bloodstream

Caption: Mechanism of action of loop diuretics on the Na-K-2Cl cotransporter.

Experimental Protocols

Evaluation of Diuretic Activity in Humans

The following protocol outlines a typical clinical study design for evaluating the efficacy of a diuretic agent like this compound.

1. Study Design: A single-blind, placebo-controlled, randomized trial is often employed.[1] Participants are typically divided into groups, with each group receiving either a placebo or varying doses of the investigational diuretic.[1] A washout period of at least one week is maintained between doses.[1]

2. Subject Population: Healthy adult volunteers are recruited. Exclusion criteria would typically include any history of renal, cardiovascular, or endocrine disease, as well as the use of any medication that could interfere with the study outcomes.

3. Dosing and Administration: The investigational drug (e.g., this compound) is administered orally with a standardized volume of water. A range of doses is tested to determine the dose-response relationship.[1]

4. Urine Collection and Analysis: Urine is collected at timed intervals (e.g., 0-2h, 2-4h, 4-6h, 6-12h, and 12-24h) following drug administration.[1] The total volume of urine for each interval is recorded. Aliquots of urine from each collection period are analyzed for electrolyte concentrations (sodium, potassium, and chloride).[6][7]

5. Blood Sampling: Blood samples may be drawn at baseline and at specified time points after drug administration to monitor serum electrolyte levels and renal function markers.

6. Outcome Measures: The primary endpoints are typically the total urine volume and the total excretion of sodium, potassium, and chloride over a 24-hour period. Secondary endpoints may include the time to peak diuretic effect and the duration of action.

7. Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the effects of the different doses of the investigational drug with the placebo. An analysis of variance (ANOVA) or similar tests are used to determine statistical significance.

Experimental Workflow

The following diagram illustrates a general workflow for a clinical trial evaluating a novel diuretic.

G Start Start Subject_Recruitment Subject Recruitment & Screening Start->Subject_Recruitment Randomization Randomization Subject_Recruitment->Randomization Placebo_Group Placebo Administration Randomization->Placebo_Group Drug_Group Drug Administration (e.g., this compound) Randomization->Drug_Group Urine_Collection Timed Urine Collection Placebo_Group->Urine_Collection Blood_Sampling Blood Sampling Placebo_Group->Blood_Sampling Drug_Group->Urine_Collection Drug_Group->Blood_Sampling Sample_Analysis Urine & Serum Analysis (Volume, Electrolytes) Urine_Collection->Sample_Analysis Blood_Sampling->Sample_Analysis Data_Analysis Statistical Data Analysis Sample_Analysis->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results End End Results->End

Caption: General experimental workflow for a clinical trial of a diuretic agent.

Conclusion

This compound is a high-ceiling loop diuretic with a mechanism of action consistent with other drugs in its class, namely the inhibition of the NKCC2 cotransporter. While direct comparative efficacy and potency data against market-leading loop diuretics like furosemide, bumetanide, and torsemide are limited, the initial clinical data for this compound demonstrates a significant dose-dependent diuretic and natriuretic effect. Further head-to-head clinical trials would be necessary to definitively establish its comparative clinical profile. The provided experimental protocols offer a framework for conducting such comparative studies.

References

A Comparative Guide to the Validation of PF-4989216 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phosphoinositide 3-kinase (PI3K) inhibitor, PF-4989216, with other alternative PI3K inhibitors. The information presented is based on experimental data from various studies to assist researchers in evaluating its potential for their specific applications.

Introduction to PF-4989216

PF-4989216 is a potent and selective, orally bioavailable inhibitor of the PI3K pathway, with particular activity against the p110α isoform. The PI3K/AKT/mTOR signaling cascade is a critical pathway in regulating cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. PF-4989216 has been investigated in various cancer cell lines, demonstrating significant anti-proliferative and pro-apoptotic effects, particularly in cells harboring mutations in the PIK3CA gene.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

PF-4989216 exerts its therapeutic effect by inhibiting the catalytic activity of PI3K, which in turn prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This blockage of PIP3 production leads to the subsequent inhibition of AKT phosphorylation and activation, a key downstream effector in the pathway. The inhibition of AKT signaling ultimately results in decreased cell proliferation and survival.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT PDK1 PDK1 PIP3->PDK1 Downstream Downstream Effectors AKT->Downstream Activation PDK1->AKT Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Cell_Cycle Cell Cycle Progression Downstream->Cell_Cycle Survival Cell Survival Downstream->Survival Proliferation Proliferation Downstream->Proliferation PF4989216 PF-4989216 PF4989216->PI3K Inhibition

Figure 1: Simplified PI3K/AKT signaling pathway and the point of inhibition by PF-4989216.

Performance Comparison of PI3K Inhibitors

The following tables summarize the in vitro efficacy of PF-4989216 in comparison to other well-characterized PI3K inhibitors. It is important to note that direct comparisons should be made with caution when data is not from head-to-head studies in the same publication.

Table 1: Biochemical Potency of PF-4989216 Against PI3K Isoforms
Compoundp110α (IC50 nM)p110β (IC50 nM)p110γ (IC50 nM)p110δ (IC50 nM)Reference
PF-4989216 2142651[1]
Table 2: Comparative Cellular Activity of PF-4989216 and Other PI3K Inhibitors in Various Cancer Cell Lines
CompoundCell LineCancer TypeKey MutationIC50 (µM)Reference
PF-4989216 NCI-H69Small Cell LungPIK3CA mutantNot specified, significant viability inhibition[1]
PF-4989216 NCI-H1048Small Cell LungPIK3CA mutantNot specified, significant viability inhibition[1]
PF-4989216 Lu99ASmall Cell LungPIK3CA mutantNot specified, significant viability inhibition[1]
BKM120 (Buparlisib)AtT-20/D16v-F2Pituitary CorticotrophNot specifiedDecreased cell proliferation[2]
BKM120 (Buparlisib)VariousGastrointestinalWild-type & mutatedConcentration-dependent reduction in viability[3]
Pictilisib (GDC-0941)VariousBreastPIK3CA mutatedNot specified, suppressed AKT and ERK[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of PF-4989216 are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with PF-4989216 (serial dilutions) incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate for 10 min at room temperature add_reagent->incubate3 read Measure luminescence incubate3->read

Figure 2: General workflow for a CellTiter-Glo® cell viability assay.

Protocol Steps:

  • Cell Seeding: Seed SCLC cells (e.g., NCI-H69, NCI-H1048) in a 96-well microtiter plate at a density of 5,000 cells per well in the recommended growth medium.

  • Compound Addition: After 24 hours of incubation, add PF-4989216 to the wells in a 3-fold serial dilution, starting from a concentration of 10 µM.[1]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • Reagent Addition: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence on a plate reader to determine the relative number of viable cells.

Western Blot Analysis for PI3K Pathway Inhibition

Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT, to confirm the inhibitory effect of PF-4989216.

Protocol Steps:

  • Cell Treatment and Lysis:

    • Treat cancer cells with PF-4989216 at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.[2]

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • For a loading control, the membrane can be stripped and re-probed with an antibody for total AKT.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

PF-4989216 is a potent and selective PI3K inhibitor with demonstrated efficacy in cancer cell lines, particularly those with PIK3CA mutations. Its ability to inhibit the PI3K/AKT signaling pathway leads to a reduction in cell viability and proliferation. The provided data and protocols offer a foundation for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of PF-4989216 in various cancer models.

References

A-49816: A Comparative Performance Analysis Against Industry-Standard Loop Diuretics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of A-49816, a novel high-ceiling loop diuretic, against established industry standards: furosemide, bumetanide, and torsemide. The information is intended for researchers, scientists, and drug development professionals, offering a comparative analysis supported by available experimental data to aid in research and development efforts.

Executive Summary

This compound is a potent, high-ceiling loop diuretic chemically identified as ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate.[1] Clinical investigations in healthy volunteers have demonstrated its efficacy in increasing urine volume and the excretion of sodium and chloride.[1] This guide will delve into the available performance metrics of this compound and compare them with those of widely used loop diuretics, providing a framework for its potential positioning within this therapeutic class.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound in comparison to furosemide, bumetanide, and torsemide. It is important to note that direct head-to-head comparative studies involving this compound are not yet available in the public domain. The data for this compound is derived from a single clinical trial, while the data for the industry-standard diuretics is based on established clinical knowledge.

Parameter This compound Furosemide Bumetanide Torsemide
Effective Dose (Oral) 12.5 - 20 mg[1]20 - 80 mg0.5 - 2 mg5 - 20 mg
Time to Peak Effect (Oral) 2 - 4 hours[1]1 - 2 hours0.5 - 2 hours1 - 2 hours
Duration of Action (Oral) Effects elevated at 6-12 hours[1]6 - 8 hours4 - 6 hours12 - 16 hours
Bioavailability (Oral) Data not available10 - 90%80 - 100%80 - 100%

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Loop Diuretics

Diuretic Equivalent Oral Dose
Furosemide40 mg
Bumetanide1 mg
Torsemide20 mg
This compoundData not available

Table 2: Dose Equivalence of Standard Loop Diuretics

Mechanism of Action and Signaling Pathway

Loop diuretics, including this compound, exert their diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney. This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic gradient that draws water into the tubule, resulting in increased urine output (diuresis) and excretion of sodium (natriuresis).

The activity of NKCC2 is regulated by a complex signaling pathway involving several kinases. With-no-lysine (WNK) kinases phosphorylate and activate Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Activated SPAK and OSR1, in turn, phosphorylate and activate NKCC2, promoting salt reabsorption. Loop diuretics competitively inhibit the binding of chloride to NKCC2, thereby preventing this reabsorption.

G cluster_0 Lumen of Thick Ascending Limb cluster_1 Apical Membrane of Tubular Cell cluster_2 Tubular Cell Cytoplasm Loop Diuretics (this compound) Loop Diuretics (this compound) NKCC2 Na-K-2Cl Cotransporter (NKCC2) Loop Diuretics (this compound)->NKCC2 Inhibition Na+ Na+ Na+->NKCC2 K+ K+ K+->NKCC2 2Cl- 2Cl- 2Cl-->NKCC2 Phosphorylation Phosphorylation WNKs WNK Kinases SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Activates SPAK_OSR1->NKCC2 Phosphorylates & Activates

Mechanism of Action of Loop Diuretics

Experimental Protocols

To provide a framework for comparative studies, a standardized experimental protocol for assessing diuretic efficacy in healthy volunteers is outlined below. This protocol is based on common practices in clinical pharmacology.

Objective: To evaluate the pharmacodynamic effects (diuresis and natriuresis) of a single oral dose of a loop diuretic.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy adult volunteers with normal renal function.

Procedure:

  • Standardization: Participants adhere to a standardized diet and fluid intake for a set period before and during the study day to ensure baseline hydration and electrolyte balance.

  • Baseline Collection: A baseline urine sample is collected to measure volume and electrolyte concentrations (sodium, potassium, chloride).

  • Drug Administration: Participants receive a single oral dose of the investigational diuretic or a placebo.

  • Urine Collection: Urine is collected at timed intervals (e.g., every 2 hours for the first 8 hours, then in a pooled collection for the remaining 16 hours) for 24 hours post-dose.

  • Analysis: For each urine collection period, the following are measured:

    • Urine volume

    • Urinary concentrations of sodium, potassium, and chloride

  • Data Calculation:

    • Total urine output over 24 hours.

    • Total excretion of sodium, potassium, and chloride over 24 hours.

    • Peak diuretic and natriuretic rates.

    • Time to peak effect.

Workflow for Diuretic Efficacy Assessment

G cluster_0 Pre-Study cluster_1 Study Day cluster_2 Post-Study Analysis Participant Screening Participant Screening Standardized Diet & Hydration Standardized Diet & Hydration Participant Screening->Standardized Diet & Hydration Baseline Urine Collection Baseline Urine Collection Standardized Diet & Hydration->Baseline Urine Collection Drug Administration Drug Administration Baseline Urine Collection->Drug Administration Timed Urine Collections Timed Urine Collections Drug Administration->Timed Urine Collections Urine Volume & Electrolyte Analysis Urine Volume & Electrolyte Analysis Timed Urine Collections->Urine Volume & Electrolyte Analysis Pharmacodynamic Calculations Pharmacodynamic Calculations Urine Volume & Electrolyte Analysis->Pharmacodynamic Calculations Statistical Analysis Statistical Analysis Pharmacodynamic Calculations->Statistical Analysis

Workflow for a Diuretic Efficacy Clinical Trial

Conclusion

This compound demonstrates a clear diuretic and natriuretic effect, characteristic of a high-ceiling loop diuretic. The available data suggests a time to peak effect and duration of action that are broadly comparable to existing loop diuretics. However, without direct comparative studies providing quantitative data on natriuresis and diuresis under standardized conditions, a definitive assessment of this compound's performance relative to industry standards remains to be fully elucidated. Further clinical research employing standardized protocols is warranted to precisely characterize its therapeutic profile and potential advantages.

References

Comparative Analysis of A-49816: A High-Ceiling Loop Diuretic

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental data available for A-49816, a high-ceiling loop diuretic, and its alternatives. The focus is on presenting quantitative performance data, detailing experimental protocols to ensure reproducibility, and illustrating the underlying mechanism of action. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound in relation to other loop diuretics.

Performance Comparison of Loop Diuretics

The following table summarizes the quantitative data from clinical trials of this compound and its common alternatives: furosemide, bumetanide (B1668049), and torsemide (B1682434). The data focuses on key diuretic efficacy markers, including urine volume and electrolyte excretion.

DiureticDosePeak Effect on Urine Output (Time)Notable Effects on Electrolyte Excretion
This compound 12.5, 15, and 20 mg2-4 hoursSignificant increase in sodium and chloride excretion. Inconsistent effect on potassium excretion.[1]
Furosemide 40 mg (IV)Not specifiedSignificant increases in 24-hour urinary excretion of sodium, chloride, and potassium.[2]
Bumetanide 0.25 - 0.5 mg (oral)Not specifiedDemonstrated a steep, approximately linear dose-response curve for urine volume and electrolyte excretion.[3]
Torsemide 5, 10, and 20 mg (oral)Not specifiedDose-related increases in urinary sodium and chloride excretion with little effect on potassium or magnesium.[4]

Experimental Protocols

To ensure the reproducibility of the findings cited, detailed methodologies for key experiments are provided below.

General Protocol for Assessing Diuretic Activity in Humans

This protocol outlines a common framework for clinical trials evaluating the efficacy of diuretics.

1. Subject Selection and Preparation:

  • Enroll healthy adult volunteers or patients with specific conditions (e.g., ascites due to cirrhosis, congestive heart failure).

  • Subjects are typically hospitalized and placed on a fixed diet with controlled sodium and potassium intake for a period before and during the study.

  • A washout period is observed between the administration of different drugs or doses in crossover studies.

2. Drug Administration:

  • Diuretics (e.g., this compound, furosemide, torsemide) or a placebo are administered, often in a randomized, double-blind, crossover fashion.

  • Doses are administered orally or intravenously.

3. Sample Collection and Analysis:

  • Urine is collected at timed intervals (e.g., every 2, 4, 6, 12, and 24 hours) following drug administration.

  • Urine volume is measured for each collection period.

  • Urine samples are analyzed for electrolyte concentrations (sodium, potassium, chloride) using methods like flame photometry.

4. Data Analysis:

  • The rates of urine output and electrolyte excretion are calculated for each time interval.

  • Dose-response relationships are evaluated by comparing the effects of different doses of the diuretic.

  • Body weight is often measured before and after drug administration as an additional measure of fluid loss.

Specific Protocol Example: Evaluation of Torsemide in Patients with Ascites

In a study evaluating torsemide, 17 patients with ascites due to cirrhosis were hospitalized for 13 days.[4] They received single oral doses of 5 mg, 10 mg, or 20 mg of torsemide or a placebo in a randomized, double-blind, crossover manner.[4] All patients also received a constant dose of spironolactone.[4] Urine was collected for 24 hours after each dose to measure volume and electrolyte excretion.[4] Body weight was measured before and 24 hours after each dose.[4]

Mechanism of Action and Signaling Pathway

Loop diuretics, including this compound, exert their effects by inhibiting the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney. This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubular fluid leads to an osmotic effect, drawing water into the tubule and increasing urine output.

Below is a diagram illustrating the mechanism of action of loop diuretics.

LoopDiuretic_Mechanism cluster_tubular_lumen Tubular Lumen cluster_epithelial_cell Thick Ascending Limb Epithelial Cell cluster_interstitial_fluid Interstitial Fluid (Blood) Ions Na+ K+ 2Cl- NKCC2 Na-K-Cl Cotransporter (NKCC2) Ions->NKCC2 Reabsorption K+ K+ Na+ Na+ Cl- Cl- ROMK ROMK Channel ClC-Kb ClC-Kb Channel Reabsorbed_Ions Na+ Cl- NaK_ATPase Na+/K+ ATPase Na_out Na+ K_in K+ Loop_Diuretic Loop Diuretic (e.g., this compound) Loop_Diuretic->NKCC2 Inhibits K+->ROMK Recycles to Lumen Na+->NaK_ATPase Pumped out Cl-->ClC-Kb Diffuses out

Caption: Mechanism of action of loop diuretics on the Na-K-Cl cotransporter (NKCC2).

The following diagram illustrates a typical experimental workflow for evaluating the diuretic effect of a compound.

Diuretic_Workflow Start Start: Subject Recruitment & Baseline Measurements Hydration Saline Loading (Hydration) Start->Hydration Dosing Drug Administration (Diuretic or Placebo) Hydration->Dosing Collection Urine Collection (Timed Intervals) Dosing->Collection Analysis Urine Analysis (Volume & Electrolytes) Collection->Analysis Data Data Interpretation & Comparison Analysis->Data End End: Report Findings Data->End

Caption: Experimental workflow for assessing diuretic activity.

References

A Comparative Guide to Isoquinolinesulfonyl Compounds as ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on A-49816: Initial research indicates that this compound is classified as a high-ceiling loop diuretic and not an isoquinolinesulfonyl compound.[1] Therefore, a direct comparison with isoquinolinesulfonyl-based Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors is not pharmacologically appropriate. This guide will focus on a comparative analysis of prominent isoquinolinesulfonyl compounds and related molecules that are well-documented as ROCK inhibitors.

The isoquinoline (B145761) sulfonamide derivatives are a significant class of small molecule inhibitors that target a variety of protein kinases.[2] They have been crucial in understanding cellular signaling pathways and have paved the way for therapeutic agents for various diseases.[2] Their primary mechanism of action is competitive inhibition at the ATP-binding site of the kinase domain.[2][3] This guide provides a comparative analysis of key isoquinolinesulfonyl compounds and other related ROCK inhibitors, supported by experimental data.

Performance Comparison of ROCK Inhibitors

The following table summarizes the inhibitory potency (IC50 and Ki values) of several prominent ROCK inhibitors against ROCK1, ROCK2, and other protein kinases to illustrate their selectivity.

CompoundROCK1ROCK2PKAPKCMLCKReference
Fasudil (B1672074) Ki: 0.33 µMKi: 0.33 µMKi: 1.6 µMKi: 3.3 µMKi: 36 µM[4]
Hydroxyfasudil Ki: 0.17 µM--Ki: 18 µMKi: 140 µM[4]
Y-27632 Ki: 140 nMKi: 300 nM---[4]
H-1152 Ki: 1.6 nM----[5]
Ripasudil (K-115) IC50: 51 nMIC50: 19 nM---[4]
GSK269962A IC50: 1.6 nMIC50: 4 nM---[5]
BAY-549 (TC-S 7001) IC50: 0.6 nMIC50: 1.1 nM---[5]
LASSBio-2065 IC50: 3.1 µMIC50: 3.8 µM---[6][7]

Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of the kinase activity in vitro. Ki represents the inhibition constant. Lower values indicate higher potency.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric Method)

This protocol outlines a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of isoquinolinesulfonyl compounds against ROCK kinases.[2]

Objective: To determine the concentration of an inhibitor that reduces the activity of a target protein kinase by 50%.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (isoquinolinesulfonyl derivatives) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in DMSO. Prepare a kinase reaction mixture containing the kinase buffer, substrate (MBP), and [γ-³²P]ATP.

  • Reaction Setup: Add the diluted test compounds to the wells of a 96-well plate. Add the recombinant ROCK enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Start the kinase reaction by adding the kinase reaction mixture containing [γ-³²P]ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30 minutes) to allow for the phosphorylation of the substrate.

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture from each well onto phosphocellulose filter paper.

  • Washing: Wash the filter paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate on the filter paper using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control (with no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms

The Rho/ROCK pathway is a critical regulator of various cellular processes, including cell contraction, migration, and proliferation.[7] Isoquinolinesulfonyl compounds primarily act by inhibiting the kinase activity of ROCK, which in turn affects downstream signaling.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_rock ROCK Activation and Inhibition cluster_downstream Downstream Effects GPCRs GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Binds and Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Isoquinolinesulfonyl_Inhibitors Isoquinolinesulfonyl Compounds (e.g., Fasudil, Y-27632) Isoquinolinesulfonyl_Inhibitors->ROCK Inhibits MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC->MLC_P Actin_Myosin_Interaction Actin-Myosin Interaction MLC_P->Actin_Myosin_Interaction Stress_Fiber_Formation Stress Fiber Formation Cell Contraction Actin_Myosin_Interaction->Stress_Fiber_Formation

Caption: Rho/ROCK signaling pathway and the inhibitory action of isoquinolinesulfonyl compounds.

Comparative Efficacy in Experimental Models

Studies have compared the efficacy of different ROCK inhibitors. For instance, in promoting cutaneous nerve regeneration, Y-27632 was found to be more effective than Fasudil in promoting dorsal root ganglia (DRG) growth cone expansion and repair after injury. In a rat model of saphenous nerve injury, the density of new axons was significantly higher in the Y-27632 treated group compared to the Fasudil and control groups.

Furthermore, in the context of human pluripotent stem cell (hPSC) research, Fasudil has been shown to be a cost-effective and equally effective alternative to Y-27632 for improving cell survival after cryopreservation and passaging.[8][9][10] Both compounds effectively increased hPSC growth without affecting their pluripotency or differentiation capabilities.[8][9]

Conclusion

The isoquinolinesulfonyl family of compounds, particularly Fasudil and its derivatives, along with other molecules like Y-27632, are potent inhibitors of ROCK kinases. While they share a common mechanism of action, their potency, selectivity, and efficacy can vary depending on the specific compound and the biological context. The choice of inhibitor will depend on the specific research or therapeutic application, balancing factors such as potency, selectivity against other kinases, and cost-effectiveness. Newer generations of ROCK inhibitors continue to be developed with improved potency and selectivity profiles.[3][6][7]

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "A-49816" does not correspond to a chemical substance. Instead, it is the part number for an automotive component, specifically a spark plug boot. Therefore, a specific Safety Data Sheet (SDS) and disposal procedure for a chemical named "this compound" does not exist.

This guide provides essential, general procedures for the safe disposal of hazardous chemical waste in a laboratory setting, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Core Principles of Laboratory Waste Management

Proper management of hazardous waste is a fundamental aspect of laboratory safety. Key principles include accurate labeling, secure containment, and appropriate segregation of incompatible materials.[1] It is imperative to never dispose of hazardous wastes through evaporation, in the regular trash, or down the sewer.[1][2][3] All waste disposal activities must be documented.

Waste Collection and Container Management

All chemical waste must be collected in sturdy, leak-proof containers that are compatible with the waste they hold.[2][3][4] Containers must be kept closed at all times, except when waste is being added.[1][3][4] Each container must be clearly labeled with its contents, associated hazards, and the date accumulation began.[3]

GuidelineSpecificationSource
Maximum Waste Storage Do not store more than 10 gallons of hazardous waste in your lab.[1]
Container Integrity Must be in good condition, without leaks or damage.[4]
Labeling Attach a completed EHS Hazardous Waste Label to each container.[1]
Segregation Store incompatible wastes separately, such as flammables and oxidizers.[1][2]
Disposal of Empty Chemical Containers

Empty containers that held hazardous materials require specific handling procedures.

  • Thoroughly empty the container, ensuring only minimal residue remains. If solids or sludge are present, the container must be disposed of as hazardous waste.[1]

  • The first rinse of the container must be collected and treated as hazardous waste.[1]

  • After thorough rinsing and air-drying, deface or remove all labels .[1][2]

  • Dispose of rinsed glass bottles in designated glass disposal containers.[1]

Personal Protective Equipment (PPE)

When handling chemical waste, appropriate personal protective equipment is mandatory. This includes, but is not limited to:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate or if dealing with volatile substances, a NIOSH-approved respirator may be necessary.

Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of properly.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spills: For significant spills, evacuate the area, notify Environmental Health and Safety (EHS), and consult the emergency procedures.[1] Absorb minor spills with inert material and collect it in a suitable, closed container for disposal.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.

Always have the Safety Data Sheet for the spilled chemical available for emergency responders.

Laboratory Waste Disposal Workflow

The following diagram outlines the general decision-making process for disposing of chemical waste in a laboratory setting.

G cluster_start Waste Generation cluster_classification Identification & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Chemical Waste Generated classify Identify Waste Type (Solvent, Acid, Base, Solid, etc.) start->classify segregate Segregate Incompatible Wastes classify->segregate Consult SDS/Compatibility Chart container Select Compatible Container segregate->container label_waste Label with Contents & Hazards container->label_waste close_container Keep Container Closed label_waste->close_container storage Store in Designated Satellite Accumulation Area close_container->storage secondary_containment Use Secondary Containment storage->secondary_containment pickup Request EHS Waste Pickup secondary_containment->pickup When container is full or per scheduled pickup

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Logistical Information for Handling A-49816

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of A-49816 (CAS: 78235-72-0; Hydrochloride salt CAS: 78235-46-8). The information herein is intended to supplement, not replace, institutional safety procedures and a thorough understanding of the compound's properties.

Chemical Identification:

Identifier Value
Primary Name This compound
Systematic Name Ethyl (2,3-dichloro-4-(3-(aminomethyl)-4-hydroxybenzoyl)phenoxy)acetate
Alternative Names Abbott 49816, A49816
CAS Number 78235-72-0
Hydrochloride Salt CAS 78235-46-8
Molecular Formula C18H18Cl3NO5
Molecular Weight 434.7 g/mol
Description Orally active diuretic

Personal Protective Equipment (PPE)

Given that this compound is a pharmacologically active compound, stringent adherence to PPE protocols is mandatory to prevent accidental exposure.[1][2][3][4] The minimum required PPE for handling this compound includes:

Protection Type Specific Recommendations
Hand Protection Wear disposable nitrile gloves as a minimum.[5] For prolonged handling or when there is a risk of splash, consider double-gloving or using thicker, chemical-resistant gloves.[5] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[5] When handling solutions or the solid compound where splashing is possible, chemical splash goggles are required. For significant splash risks, a face shield should be worn in addition to goggles.[5]
Body Protection A standard laboratory coat is required.[4] Ensure it is fully buttoned. For procedures with a higher risk of contamination, a disposable gown or apron may be necessary.
Respiratory Protection Work with solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles. If a fume hood is not available, a properly fitted N95 respirator or higher may be necessary, based on a risk assessment.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation and Pre-Handling:

  • Before handling, ensure that the work area is clean and uncluttered.

  • Verify that a chemical spill kit is readily accessible.

  • Locate the nearest safety shower and eyewash station.

  • Review the experimental protocol and have all necessary equipment and reagents prepared.

2. Handling the Compound:

  • All weighing and manipulation of solid this compound should be performed within a chemical fume hood.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep containers of this compound sealed when not in use.

  • Avoid direct contact with the skin, eyes, and clothing.[6]

3. Storage:

  • Store this compound in a well-ventilated, cool, and dry area.

  • Keep it in a tightly sealed, clearly labeled container.

  • Segregate from incompatible materials such as strong oxidizing agents.

4. In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material.

  • For larger spills, or if you are unsure, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound, contaminated gloves, paper towels, and other solid materials in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.

  • Sharps: Any needles or other sharps used in conjunction with this compound must be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

3. Final Disposal:

  • Follow your institution's specific procedures for the pickup and disposal of chemical waste. This is typically handled by the environmental health and safety department.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for preparing a solution of this compound for an in vitro experiment.

A49816_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area prep_materials Gather Materials and Reagents prep_area->prep_materials weigh Weigh Solid this compound prep_materials->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve aliquot Prepare Aliquots dissolve->aliquot add_to_assay Add to In Vitro Assay aliquot->add_to_assay Use in experiment incubate Incubate add_to_assay->incubate analyze Analyze Results incubate->analyze dispose_waste Dispose of Contaminated Waste analyze->dispose_waste Post-experiment cleanup clean_area Clean and Decontaminate Work Area dispose_waste->clean_area remove_ppe Remove PPE clean_area->remove_ppe

Caption: Workflow for preparing and using this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-49816
Reactant of Route 2
Reactant of Route 2
A-49816

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。